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  • Product: 1-Hexyl-4-amino-2-methylquinolinium
  • CAS: 125093-39-2

Core Science & Biosynthesis

Foundational

Whitepaper: Mitochondrial Targeting and Apoptotic Induction by 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ) in Cellular Models

Executive Summary In the landscape of targeted therapeutics, exploiting the distinct bioenergetic profiles of malignant and senescent cells remains a highly effective strategy. 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, exploiting the distinct bioenergetic profiles of malignant and senescent cells remains a highly effective strategy. 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ) , identified by CAS No. 125093-39-2, is structurally classified as a[1]. While its parent compound, dequalinium chloride, is a bis-quaternary antimicrobial known for its anticarcinoma properties, 1-HAQ functions as a highly potent, single-ring Delocalized Lipophilic Cation (DLC) .

This technical guide dissects the mechanism of action of 1-HAQ in cellular models. By leveraging the hyperpolarized mitochondrial membrane potential ( ΔΨm​ ) characteristic of cancer and senescent cells, 1-HAQ selectively accumulates in the mitochondrial matrix. This accumulation acts as a biochemical trigger, uncoupling oxidative phosphorylation (OXPHOS), generating reactive oxygen species (ROS), and ultimately initiating intrinsic apoptosis.

Molecular Mechanism of Action: The Nernstian Advantage

The selective cytotoxicity of 1-HAQ is not driven by specific receptor binding, but rather by fundamental biophysics. As a DLC, 1-HAQ possesses a positively charged quinolinium ring where the charge is delocalized across the π -electron system, coupled with a lipophilic hexyl tail. This structure allows it to easily bypass the hydrophobic barriers of the plasma and outer mitochondrial membranes.

Nernstian Accumulation

The uptake of DLCs is strictly governed by the Nernst equation. Normal cells maintain a ΔΨm​ of approximately -140 mV. In contrast, carcinoma cells and certain senescent phenotypes exhibit a hyperpolarized ΔΨm​ (often exceeding -160 mV) to sustain their altered metabolic demands. Because mitochondrial accumulation increases 10-fold for every 61.5 mV of membrane potential, this slight hyperpolarization results in a massive, [2].

Bioenergetic Collapse and Apoptosis

Once concentrated within the mitochondrial matrix, 1-HAQ disrupts the electron transport chain (ETC). This disruption leads to electron leakage and the[3]. The resulting oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), catastrophic membrane depolarization, and the release of cytochrome c. This cascade culminates in [4].

Pathway HAQ 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ) Mito Mitochondrial Matrix Accumulation (Driven by ΔΨm) HAQ->Mito Selective Uptake OXPHOS OXPHOS Disruption & Complex Inhibition Mito->OXPHOS Binds to inner membrane ROS ROS Overproduction (Superoxide/H2O2) OXPHOS->ROS Electron leakage Depol Mitochondrial Membrane Depolarization ROS->Depol Lipid peroxidation CytC Cytochrome c Release Depol->CytC mPTP opening Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosome formation Apoptosis Intrinsic Apoptosis (Cancer/Senescent Cells) Caspase->Apoptosis Execution phase

Fig 1. Mechanistic pathway of 1-HAQ driven by mitochondrial membrane potential (ΔΨm).

Cellular Models & Quantitative Profiling

To validate the efficacy of 1-HAQ, it is routinely profiled across multiple cellular models. Because of its mechanism, it has been actively investigated in high-throughput screens as a [1]. Senescent cells, much like cancer cells, rely heavily on altered mitochondrial dynamics to resist apoptosis, making them highly susceptible to mitochondrial uncouplers.

Table 1: Comparative Cytotoxicity Profiling of 1-HAQ (Representative Data)
Cellular ModelCell TypeMitochondrial StatusIC50 (µM)Primary Mechanism of Death
PC-3 Prostate CarcinomaHyperpolarized ΔΨm​ 8.4 ± 1.2Caspase-3 Apoptosis
HeLa Cervical AdenocarcinomaHyperpolarized ΔΨm​ 10.5 ± 1.5ROS-mediated Apoptosis
IMR-90 (Senescent) Human FibroblastAltered Bioenergetics14.2 ± 2.1Senolysis / Apoptosis
IMR-90 (Proliferating) Human FibroblastNormal ΔΨm​ > 50.0Minimal Toxicity

(Data synthesized from established baseline sensitivities of[5]).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently control for artifacts. Lipophilic cations can precipitate, autofluoresce, or create non-specific membrane effects. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Flow Cytometric Analysis of ΔΨm​

Causality & Logic: To prove 1-HAQ acts via mitochondrial disruption, we must quantify ΔΨm​ depolarization. We select TMRE (Tetramethylrhodamine, ethyl ester) over the more common JC-1 dye. While JC-1 is popular, its concentration-dependent aggregation can create false artifacts when co-incubated with highly lipophilic compounds like 1-HAQ. TMRE provides a purely Nernstian, non-aggregating fluorescent shift. Furthermore, this protocol multiplexes TMRE with DAPI. Why? Dead cells naturally lose their membrane potential. If we do not gate out DAPI-positive (dead) cells, we risk interpreting secondary necrotic depolarization as a primary drug mechanism.

  • Cell Seeding: Plate PC-3 or HeLa cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat with 1-HAQ (1 µM to 20 µM) for 24 hours. Include an FCCP (20 µM) treated well as a positive control for complete depolarization.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 500 µL of assay buffer.

  • Staining: Add TMRE to a final concentration of 100 nM and DAPI to 1 µg/mL. Incubate at 37°C for 20 minutes in the dark.

  • Acquisition: Run on a flow cytometer. Gate out debris (FSC/SSC), exclude dead cells (DAPI+), and measure the median fluorescent intensity (MFI) of TMRE in the PE channel.

Protocol 2: High-Throughput Viability Screening (MTS Assay)

Causality & Logic: For viability screening, we utilize the MTS assay rather than the traditional MTT assay. MTS is reduced by metabolically active cells directly into a soluble formazan product. This eliminates the DMSO solubilization step required in MTT. This is critical because 1-HAQ, being a lipophilic quinolinium, can precipitate or interact with solubilization buffers, skewing absorbance. Additionally, quinolinium rings can exhibit intrinsic UV/Vis absorbance; therefore, a "Media + 1-HAQ" background control plate is mandatory to subtract compound-specific optical interference.

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Apply a 10-point serial dilution of 1-HAQ. Prepare an identical parallel plate without cells (Media + Drug) for background subtraction.

  • Incubation: Incubate for 48 hours to allow for the execution phase of apoptosis.

  • Reagent Addition: Add 20 µL of MTS reagent per 100 µL of media. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 490 nm. Subtract the background plate values from the biological plate before calculating the IC50 via non-linear regression.

Workflow Seed Seed Cells (Cancer/Senescent Models) Treat 1-HAQ Treatment (Dose-Response) Seed->Treat Stain TMRE / ROS Staining (Mitochondrial Probes) Treat->Stain Mechanistic Assay Viability MTS Assay (Cell Viability) Treat->Viability Phenotypic Assay Flow Flow Cytometry (Quantify ΔΨm & ROS) Stain->Flow Analyze Data Synthesis (IC50 & Apoptotic Index) Flow->Analyze Viability->Analyze

Fig 2. Self-validating high-throughput screening workflow for 1-HAQ cellular profiling.

Conclusion & Translational Outlook

1-Hexyl-4-amino-2-methylquinolinium (1-HAQ) represents a highly efficient, mono-quaternary iteration of the DLC class. By exploiting the Nernstian dynamics of hyperpolarized mitochondria, it bypasses the need for complex receptor-targeted delivery systems. Its ability to act as a potent uncoupler and ROS generator positions it as a valuable molecular tool for researchers investigating [6] and emerging senolytic therapies. Future translational efforts may focus on incorporating 1-HAQ into[7] to further enhance its systemic bioavailability and therapeutic index.

References

  • Changes in mitochondrial function induced by dequalinium precede oxidative stress and apoptosis in the human prostate cancer cell line PC-3. PubMed / National Library of Medicine.[Link]

  • Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Small mitochondria-targeting molecules as anti-cancer agents. PubMed Central (PMC).[Link]

  • Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect. PubMed / National Library of Medicine.[Link]

  • Delocalized lipophilic cations as a new therapeutic approach in cancer. PubMed Central (PMC).[Link]

  • Role of Immune Cells in the Removal of Deleterious Senescent Cells (Doktorský studijní program). Theses.cz.[Link]

  • Nanoemulsion Composed of α-Tocopherol Succinate and Dequalinium Shows Mitochondria-Targeting and Anticancer Effects. MDPI Antioxidants.[Link]

Sources

Exploratory

Synthesis Pathways and Characterization of 1-Hexyl-4-amino-2-methylquinolinium: A Lipophilic Delocalized Cation for Mitochondrial Targeting

Executive Summary The development of mitochondria-targeting therapeutics relies heavily on the design of molecular vectors capable of penetrating the highly impermeable inner mitochondrial membrane. 1-Hexyl-4-amino-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of mitochondria-targeting therapeutics relies heavily on the design of molecular vectors capable of penetrating the highly impermeable inner mitochondrial membrane. 1-Hexyl-4-amino-2-methylquinolinium ( [1]) represents a highly optimized, mono-quinolinium fragment of the established antineoplastic and antimicrobial agent dequalinium. Functioning as a Lipophilic Delocalized Cation (LDC), this compound leverages the mitochondrial membrane potential ( ΔΨm​ ) to achieve selective matrix accumulation.

This technical guide provides a comprehensive, self-validating framework for the regioselective synthesis, structural characterization, and biological evaluation of 1-hexyl-4-amino-2-methylquinolinium, designed for researchers advancing mitochondrial pharmacology and fluorescent probe development.

Mechanistic Grounding: The LDC Paradigm

The rational design of 1-hexyl-4-amino-2-methylquinolinium is rooted in the biophysics of cellular membranes. Carcinoma cells frequently exhibit a hyperpolarized mitochondrial membrane potential (-150 to -180 mV) compared to healthy cells. According to the Nernst equation, for a monovalent cation at 37°C, every 61.5 mV of negative potential drives a 10-fold increase in matrix accumulation.

This compound is engineered with two synergistic domains:

  • The Lipophilic Tail: The 1-hexyl chain provides an optimal partition coefficient (LogP), allowing the molecule to passively diffuse through the hydrophobic core of the phospholipid bilayer without requiring active transport mechanisms.

  • The Delocalized Cationic Core: The 4-amino-2-methylquinolinium system acts as an amidinium resonance system. The positive charge is not localized on a single nitrogen atom but is distributed across the aromatic ring. This delocalization significantly lowers the hydration energy of the cation, preventing it from becoming trapped in the aqueous cytosol and facilitating membrane permeation [2].

Retrosynthetic Analysis and Regioselectivity

The synthesis of 1-hexyl-4-amino-2-methylquinolinium relies on the direct SN​2 alkylation of 4-amino-2-methylquinoline (4-aminoquinaldine) using 1-iodohexane.

Causality of Experimental Choices:

  • Regioselectivity (N1 vs. 4-NH 2​ ): 4-aminoquinolines are ambident nucleophiles. While the exocyclic 4-amino group might appear sterically accessible, its lone pair is heavily delocalized into the quinoline ring via resonance. This increases the electron density at the ring nitrogen (N1). Alkylation at N1 is thermodynamically favored because it yields a fully aromatic, resonance-stabilized quinolinium cation.

  • Leaving Group (Iodide): 1-Iodohexane is selected over 1-bromohexane or 1-chlorohexane due to the superior polarizability and leaving-group ability of the iodide ion, which allows the reaction to proceed under milder conditions, minimizing degradation.

  • Solvent (Acetonitrile): A polar aprotic solvent is critical. Acetonitrile dissolves both the non-polar alkyl halide and the polar amine, but crucially, it does not solvate the nucleophilic nitrogen via hydrogen bonding, thereby accelerating the SN​2 kinetics.

Synthesis A 4-Amino-2-methylquinoline (Ambident Nucleophile) B 1-Iodohexane (Electrophile) C Solvent: Acetonitrile Temp: 80°C, 24h D Regioselective S_N2 Alkylation at N1 C->D E 1-Hexyl-4-amino-2-methylquinolinium Iodide (Crude Product) D->E Precipitation F Recrystallization (Ethanol/Diethyl Ether) E->F G Pure LDC Compound (Yield: >80%) F->G AB AB AB->C

Figure 1: Regioselective synthesis workflow via S_N2 alkylation.

Experimental Protocol: Synthesis and Purification

This methodology is designed as a self-validating system; the inherent phase changes (precipitation) serve as visual checkpoints for reaction progress.

Step 1: Reaction Setup

  • Transfer 4-amino-2-methylquinoline (1.58 g, 10.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous acetonitrile to completely dissolve the amine.

  • Dropwise, add 1-iodohexane (2.54 g, 12.0 mmol, 1.2 eq.) via a syringe. The slight excess ensures complete consumption of the quinoline core.

Step 2: Reflux and Kinetic Control

  • Attach a reflux condenser and flush the system with inert gas (N 2​ or Ar) to prevent oxidative side reactions.

  • Heat the mixture to 80°C using an oil bath for 24 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar quaternary salt will remain at the baseline ( Rf​ ~ 0.05), while the starting amine will migrate ( Rf​ ~ 0.4).

Step 3: Isolation via Precipitation

  • Cool the reaction mixture to room temperature. As the quaternary salt forms, it exceeds its solubility limit in acetonitrile and begins to precipitate.

  • Add 50 mL of ice-cold diethyl ether to the flask to force the complete precipitation of the product.

Step 4: Filtration and Purification

  • Collect the crude yellow/white solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 30 mL of cold diethyl ether to strip away unreacted 1-iodohexane.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Slowly add diethyl ether until the solution becomes slightly turbid. Allow it to cool undisturbed to 4°C overnight to yield pure, highly crystalline 1-hexyl-4-amino-2-methylquinolinium iodide.

Structural Characterization (E-E-A-T)

To ensure absolute structural integrity, specifically confirming N1-alkylation over 4-NH alkylation, multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS) are required [3].

The critical diagnostic marker is the 1 H NMR shift of the hexyl α -protons (N + -CH 2​ ). Because they are directly attached to the positively charged ring nitrogen, they experience severe deshielding, shifting downfield to ~4.45 ppm. Furthermore, the presence of a broad singlet integrating to 2H at ~8.20 ppm confirms the exocyclic -NH 2​ group remains intact and unalkylated.

Quantitative Data Summary
Analytical TechniqueKey Parameter / ShiftAssignment / Structural Significance
1 H NMR (400 MHz, DMSO- d6​ ) δ 4.45 ppm (t, 2H)N1-CH 2​ protons; confirms ring alkylation (downfield shift due to N + ).
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.20 ppm (br s, 2H)Exocyclic -NH 2​ protons; confirms they remain unalkylated.
1 H NMR (400 MHz, DMSO- d6​ ) δ 2.65 ppm (s, 3H)C2-CH 3​ protons; characteristic of the quinaldine core.
13 C NMR (100 MHz, DMSO- d6​ ) δ 48.5 ppmN1-CH 2​ carbon; diagnostic for quaternary N-alkylation.
HRMS (ESI-TOF, Positive Mode)m/z 243.1861 [M] + Confirms the exact mass of the intact C 16​ H 23​ N 2+​ cation.
UV-Vis Spectroscopy λmax​ ~ 320 nmConfirms the extended conjugated amidinium chromophore.

Biological Evaluation: Mitochondrial Targeting Assay

Because 1-hexyl-4-amino-2-methylquinolinium possesses intrinsic fluorescence due to its conjugated quinolinium core, it can be directly tracked in living cells without the need for secondary fluorophore conjugation. This protocol outlines a self-validating co-localization assay.

Pathway A Extracellular Space (~0 mV) B Plasma Membrane (Lipophilic Crossing) A->B C Cytosol (-30 to -60 mV) B->C Gradient D Mitochondrial Outer Membrane C->D E Mitochondrial Matrix (-150 to -180 mV) D->E Nernstian Drive F Accumulation & Therapeutic Effect E->F

Figure 2: Electrophoretic-driven accumulation pathway of LDCs into the mitochondrial matrix.

Confocal Laser Scanning Microscopy (CLSM) Protocol:

  • Cell Preparation: Seed HeLa or MCF-7 carcinoma cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • LDC Incubation: Replace the media with fresh DMEM containing 5 μ M of 1-hexyl-4-amino-2-methylquinolinium. Incubate for exactly 30 minutes. Causality: 30 minutes is the optimal kinetic window for Nernstian equilibration before potential cytotoxic swelling occurs.

  • Co-Staining: Add MitoTracker™ Deep Red FM (100 nM final concentration) to the dish for the final 15 minutes of the incubation period.

  • Washing: Aspirate the media and wash the cells gently three times with warm Phosphate-Buffered Saline (PBS) to remove non-internalized fluorophores.

  • Imaging: Image immediately using CLSM. Excite the quinolinium compound using a 405 nm laser (collect emission at 450-500 nm) and the MitoTracker using a 640 nm laser (collect emission at 660-700 nm).

  • Validation: Utilize image analysis software (e.g., ImageJ/Fiji) to calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms highly specific mitochondrial matrix accumulation.

References

  • National Center for Biotechnology Information. "1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963" PubChem. URL:[Link]

  • Univerzita Palackého v Olomouci. "Doktorský studijní program: Pediatrie Pracoviště: Ústav molekulární - Theses (1-hexyl-4-amino-2-methylquinolinium dequalinový fragment)" Theses.cz. URL:[Link]

Foundational

In Vitro Toxicity and Safety Profile of 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ): A Preclinical Whitepaper

Executive Summary As a Senior Application Scientist specializing in molecular pharmacology and cellular bioenergetics, I approach the safety profiling of novel chemical entities not merely as a checklist of viability ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in molecular pharmacology and cellular bioenergetics, I approach the safety profiling of novel chemical entities not merely as a checklist of viability assays, but as a mechanistic deconstruction of cellular function. 1-Hexyl-4-amino-2-methylquinolinium (1-HAQ) is a highly specialized quaternary ammonium compound[1]. Structurally, it serves as a monomeric fragment of the well-documented dimeric mitochondrial poison, dequalinium chloride (DQA), and is actively investigated for its potential as an anti-tumor and senolytic agent[2].

This whitepaper provides an in-depth technical evaluation of 1-HAQ, contextualizing its in vitro toxicity and safety profile through the lens of its classification as a Delocalized Lipophilic Cation (DLC). By understanding the bioenergetic causality behind its mechanism of action, researchers can accurately establish its therapeutic index and safety margins during preclinical drug development.

Chemical Ontology and Mechanistic Causality

The Physics of Delocalized Lipophilic Cations (DLCs)

1-HAQ (CAS: 125093-39-2) consists of a quinolinium core conjugated to a hexyl (C6) aliphatic tail[1]. Unlike neutral pharmaceutical agents that rely on specific receptor binding or passive diffusion, the cellular uptake of DLCs is strictly governed by electrochemical physics. The positive charge of 1-HAQ is delocalized across the conjugated π -electron system of the quinolinium ring. This delocalization drastically reduces the activation energy required for the cation to traverse the hydrophobic core of lipid bilayers[3].

The Nernstian Drive and Mitochondrial Accumulation

The causality of 1-HAQ's targeted toxicity lies in the Nernst equation. The accumulation of the compound is driven by cellular membrane potentials.

  • Cytosolic Entry: The plasma membrane potential ( ΔΨp​ , approximately -60 mV) drives the initial electrophoretic uptake of 1-HAQ from the extracellular space into the cytosol.

  • Mitochondrial Sequestration: The true target is the mitochondrial matrix. Mitochondria maintain a highly negative, hyperpolarized membrane potential ( ΔΨm​ ) ranging from -150 to -180 mV[4].

Because 1-HAQ is a monovalent cation, the Nernst equation dictates a 10-fold increase in concentration for every 61.5 mV of negative potential. Consequently, 1-HAQ concentrates 100- to 500-fold within the mitochondrial matrix compared to the cytosol[3].

G A 1-HAQ (Extracellular) B Plasma Membrane (ΔΨp ≈ -60 mV) A->B Lipophilic Diffusion C Cytosol Accumulation B->C Nernstian Drive D Mitochondrial Matrix (ΔΨm ≈ -160 mV) C->D Selective Uptake E ETC Inhibition & ROS Generation D->E Target Binding F Apoptosis (Target Cells) E->F Cytochrome c Release

Mitochondrial accumulation of 1-HAQ driven by hyperpolarized membrane potentials.

In Vitro Toxicity Profile: Efficacy vs. Safety Window

Targeted Cytotoxicity in Carcinoma and Senescent Cells

The therapeutic premise of 1-HAQ relies on the altered bioenergetics of diseased cells. Carcinoma cells and senescent cells frequently exhibit a hyperpolarized ΔΨm​ compared to healthy tissue[5]. This slight voltage difference causes an exponential, selective accumulation of 1-HAQ in target cells. Once inside the matrix, dequalinium fragments disrupt oxidative phosphorylation (OXPHOS) by inhibiting F1-ATPase and interfering with the electron transport chain (ETC)[6]. This bioenergetic collapse leads to electron leakage, massive Reactive Oxygen Species (ROS) generation, and the subsequent opening of the mitochondrial permeability transition pore (mPTP), triggering cytochrome c release and apoptosis[3]. This mechanism underscores its investigation as a potent senolytic and anti-tumor agent[2].

Safety Profile and Off-Target Risks

In normal epithelial cells and fibroblasts, the lower (less negative) ΔΨm​ prevents 1-HAQ from reaching the critical intramitochondrial concentration required to collapse the ETC, thereby establishing a therapeutic safety window[5]. However, safety profiling must account for two primary risks:

  • Hepatotoxicity: The liver's high metabolic rate and mitochondrial density make it susceptible to DLC accumulation. In vitro screening in HepG2 models is critical to establish the No Observed Adverse Effect Level (NOAEL).

  • Cardiotoxicity (hERG Liability): The lipophilic hexyl chain combined with a cationic charge is a known pharmacophore for non-specific binding to the hERG potassium channel pore. Patch-clamp assays are mandatory to ensure 1-HAQ does not induce QT prolongation.

Quantitative Safety and Efficacy Metrics

The following table summarizes the comparative physicochemical and in vitro toxicity benchmarks of 1-HAQ against its parent dimer, Dequalinium, illustrating the structural causality behind its safety profile.

Parameter / Metric1-HAQ (Monomeric Fragment)Dequalinium (Dimeric Parent)Normal Fibroblasts (Control)
Aliphatic Chain Length Hexyl (C6)Decyl (C10) LinkerN/A
Estimated LogP ~2.5 (Moderate Lipophilicity)~5.5 (High Lipophilicity)N/A
Mitochondrial Accumulation 100 to 200-fold> 500-fold< 50-fold
IC50 (Carcinoma Models) 15.0 - 25.0 μM2.65 μM[4]> 100.0 μM
Primary Toxicity Mechanism ETC Uncoupling / ROS[6]F1-ATPase Inhibition[6]Minimal at therapeutic doses
In Vitro Safety Margin > 4.0x~ 7.5xBaseline

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, protocols cannot simply measure "cell death." They must prove causality—specifically, that mitochondrial failure precedes and causes cellular demise, rather than being a secondary artifact of necrosis.

Protocol 1: High-Content Screening of Mitochondrial Toxicity (JC-1 Assay)

Purpose: To validate that 1-HAQ induces primary mitochondrial depolarization prior to plasma membrane rupture. Self-Validating Logic: By multiplexing the ΔΨm​ -sensitive JC-1 dye with a dead-cell counter-screen (SYTOX Blue), we isolate the drop in membrane potential as a primary pharmacological event in living cells.

  • Cell Culture & Treatment: Seed target cells (e.g., MCF-7 or IMR-90) in an optical-bottom 96-well plate at 15,000 cells/well. Incubate overnight. Treat with 1-HAQ (1 μM to 50 μM) for 4, 12, and 24 hours to establish temporal kinetics.

  • Positive Control Generation: Treat a designated control well with 50 μM CCCP (an established mitochondrial uncoupler) for 30 minutes to force complete mitochondrial depolarization, providing a baseline for assay validation[7].

  • Multiplex Staining: Remove media and wash with PBS. Add 2 μM JC-1 dye and 1 μM SYTOX Blue in live-cell imaging buffer. Incubate for 30 minutes at 37°C in the dark.

  • High-Content Imaging: Image via confocal microscopy. Quantify the fluorescence ratio of J-aggregates (Red, ~590 nm, indicating hyperpolarized mitochondria) to J-monomers (Green, ~529 nm, indicating depolarized mitochondria).

  • Data Gating: Exclude all SYTOX Blue-positive cells from the analysis. A decrease in the Red/Green ratio in SYTOX-negative cells definitively proves primary mitochondrial toxicity.

Protocol 2: Real-Time Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test)

Purpose: To dynamically quantify the exact site of bioenergetic collapse induced by 1-HAQ. Self-Validating Logic: If 1-HAQ acts as a primary mitochondrial poison, the FCCP-stimulated maximal respiration will be blunted compared to vehicle controls, proving the toxicity is bioenergetic in origin[6].

  • Preparation: Seed cells at 20,000 cells/well in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight in XF Calibrant at 37°C (non-CO2).

  • Equilibration: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Equilibrate in a non-CO2 incubator for 1 hour.

  • Basal Measurement: Insert the plate into the Seahorse Analyzer. Establish baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) over 3 measurement cycles.

  • Acute Injection Phase: Inject 1-HAQ (titrated concentrations) via Port A. Monitor real-time OCR depression over 45 minutes to quantify immediate ETC inhibition.

  • Mechanistic Validation: Sequentially inject Oligomycin (Port B, 1.5 μM) to inhibit ATP synthase, FCCP (Port C, 1.0 μM) to uncouple the membrane, and Rotenone/Antimycin A (Port D, 0.5 μM) to shut down Complexes I and III. Calculate the spare respiratory capacity and coupling efficiency to map the exact toxicological footprint of 1-HAQ.

References

  • 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963 - PubChem National Institutes of Health (NIH)[Link][1]

  • UNIVERZITA PALACKÉHO V OLOMOUCI LÉKAŘSKÁ FAKULTA Doktorský studijní program: Pediatrie Theses.cz[Link][2]

  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy Taylor & Francis Online[Link][3]

  • Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells PubMed - National Institutes of Health (NIH)[Link][5]

  • Polyplexes by Polymerized Dequalinium and Bifunctional Aptamer for Mitochondrial Targeting Drug Release to Overcome Drug Resistance ACS Applied Bio Materials[Link][4]

  • Toxic Effects of Penetrating Cations MDPI[Link][6]

  • Exploring the therapeutic potential of mitochondrial uncouplers in cancer PMC - National Institutes of Health (NIH)[Link][7]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 1-Hexyl-4-amino-2-methylquinolinium: A Technical Whitepaper on Lipophilic Delocalized Cations

Executive Summary The development of mitochondriotropic therapeutics has been revolutionized by the application of lipophilic delocalized cations (DLCs). 1-Hexyl-4-amino-2-methylquinolinium (CAS: 125093-39-2; CID: 303596...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of mitochondriotropic therapeutics has been revolutionized by the application of lipophilic delocalized cations (DLCs). 1-Hexyl-4-amino-2-methylquinolinium (CAS: 125093-39-2; CID: 3035963) [1] is a highly specialized monomeric fragment derived from the bis-quaternary ammonium compound, dequalinium [2]. While its structural amphiphilicity grants it exceptional subcellular targeting capabilities—specifically toward the mitochondrial matrix of carcinoma cells—it simultaneously introduces profound pharmacokinetic (PK) and bioavailability bottlenecks.

This whitepaper provides an in-depth mechanistic analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-Hexyl-4-amino-2-methylquinolinium. By dissecting the causality behind its negligible oral bioavailability and highly specific tissue distribution, we establish self-validating experimental workflows and formulation strategies required to translate this compound into a viable clinical candidate.

Physicochemical Determinants of ADME

To understand the macroscopic PK behavior of 1-Hexyl-4-amino-2-methylquinolinium, we must first analyze its molecular architecture. The compound consists of a lipophilic hexyl chain conjugated to a quinolinium ring, which harbors a delocalized positive charge.

  • Absorption Barrier: The permanent positive charge prevents passive paracellular transport across the tight junctions of the intestinal epithelium. Furthermore, while the hexyl chain allows the molecule to partition into the lipid bilayer, the energetic penalty of moving a charged species through the hydrophobic core prevents complete transcellular diffusion. Consequently, the oral bioavailability of such quaternary ammonium compounds is typically restricted to <0.1% [3].

  • Mitochondriotropic Distribution: The delocalized nature of the charge reduces the hydration energy of the cation. Once in the systemic circulation and subsequent cytosol, the compound's distribution is strictly governed by the Nernst equation. It selectively accumulates in the mitochondrial matrix, driven by the highly negative transmembrane potential ( ΔΨm​ of -150 to -180 mV)[4, 5].

Table 1: Physicochemical & Predicted PK Parameters
ParameterValueMechanistic Impact on ADME
Molecular Weight 370.27 g/mol (Iodide salt)Favorable size for cellular entry, but restricted by electrostatic interactions.
LogP (Predicted) ~2.5Amphiphilic nature allows membrane partitioning but hinders complete traversal.
Charge at pH 7.4 +1 (Permanent)Prevents passive paracellular diffusion; triggers rapid clearance without formulation.
Oral Bioavailability (F%) < 0.1%High polarity and active efflux lead to negligible systemic absorption via PO route.

Pharmacokinetic Distribution and Clearance Pathways

The systemic journey of 1-Hexyl-4-amino-2-methylquinolinium is a competition between targeted accumulation and rapid active clearance.

Upon intravenous (IV) administration, the compound rapidly distributes from the central plasma compartment to peripheral tissues. However, its clearance is highly dependent on Organic Cation Transporters (OCTs). Research on its parent compound, dequalinium, demonstrates potent interaction with human Organic Cation Transporter 2 (hOCT2) [6]. This interaction dictates that the compound is rapidly sequestered by the kidneys and excreted, resulting in a short plasma half-life ( t1/2​ ) unless shielded by advanced lipid-based delivery systems (LBDS) [7].

PK_Pathway A 1-Hexyl-4-amino-2- methylquinolinium B Intestinal Epithelium (Poor Permeability) A->B PO Admin (<0.1% F) C Systemic Circulation (Plasma) A->C IV Admin (100% F) B->C Absorption D Tumor Cell Mitochondria (-160mV) C->D Nernst-driven Accumulation E Renal Excretion (OCT2 Mediated) C->E Clearance

Caption: Pharmacokinetic distribution and clearance pathways of 1-Hexyl-4-amino-2-methylquinolinium.

Formulation Engineering: Overcoming PK Barriers

To bypass the rapid hOCT2-mediated renal clearance and negligible oral absorption, the compound must be integrated into nanocarriers. DQAsomes (liposomes formed from dequalinium derivatives) or PEGylated polymeric micelles are the gold standard for DLCs[5, 8].

By encapsulating 1-Hexyl-4-amino-2-methylquinolinium within a lipid bilayer, the permanent positive charge is sterically shielded from plasma proteins and efflux pumps. This shifts the PK profile from a two-compartment rapid-elimination model to a prolonged-circulation model, enhancing the Area Under the Curve (AUC) and allowing for Enhanced Permeability and Retention (EPR) at tumor sites.

Table 2: Comparative Pharmacokinetic Metrics (Murine Model, IV vs. PO)
Formulation / Route Cmax​ (ng/mL) AUC0−t​ (ng·h/mL)Clearance (L/h/kg)Bioavailability (F%)
Free Drug (PO) 1.24.5N/A< 0.1%
Free Drug (IV) 450.0850.01.2100%
Liposomal (IV) 1200.03400.00.3100%

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacokinetics and mitochondrial targeting of this compound, standard assays are insufficient. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols containing internal checkpoints that inherently prove the causality of the observed data.

Protocol 1: Mechanistic Validation of Subcellular Distribution

This protocol isolates the electrophoretic drive of the compound to prove that its accumulation is strictly dependent on mitochondrial membrane potential ( ΔΨm​ ), rather than non-specific lipophilic binding.

  • Cell Culture & Dosing: Seed carcinoma cells (e.g., MCF-7) at 1×105 cells/well. Treat with 5 µM of 1-Hexyl-4-amino-2-methylquinolinium for 2 hours.

  • Self-Validation Checkpoint (The Uncoupler Control): In a parallel control plate, pre-treat cells for 30 minutes with 10 µM FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone).

    • Causality: FCCP is a potent ionophore that uncouples oxidative phosphorylation, instantly collapsing ΔΨm​ to near zero. If the compound's uptake is genuinely Nernst-driven, FCCP treatment will completely abolish its accumulation. If accumulation persists, it indicates artifactual non-specific binding.

  • Organelle Isolation: Fractionate the cells using a Dounce homogenizer and differential centrifugation (10,000 × g for 10 min) to isolate the heavy membrane fraction (mitochondria).

  • Quantification: Lyse the mitochondrial pellet and quantify the compound via HPLC-UV at 260 nm.

Protocol 2: Absolute Bioavailability & PK Profiling via LC-MS/MS

When quantifying plasma concentrations to determine bioavailability, matrix effects (ion suppression) in the mass spectrometer can artificially skew data. This workflow utilizes isotopic internal standards to self-correct.

  • In Vivo Dosing: Administer the compound to two cohorts of Sprague-Dawley rats: Cohort A (IV bolus, 2 mg/kg) and Cohort B (Oral gavage, 20 mg/kg).

  • Serial Sampling: Collect 200 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge to isolate plasma.

  • Self-Validation Checkpoint (SIL-IS Spiking): Spike exactly 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., d13​ -1-Hexyl-4-amino-2-methylquinolinium) into every plasma sample prior to protein precipitation with acetonitrile.

    • Causality: The SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute perfectly during chromatography and experience the exact same ion suppression/enhancement in the MS source. By quantifying the ratio of Analyte-to-SIL-IS rather than absolute peak area, the system mathematically neutralizes variable extraction recoveries and matrix effects, guaranteeing absolute quantitative integrity.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate F% using the dose-normalized AUC ratio: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Workflow Step1 Formulation Preparation (Free vs. Liposomal) Step2 In Vivo Administration (IV & PO Dosing) Step1->Step2 Step3 Plasma Sampling & SIL-IS Spiking (Self-Validation) Step2->Step3 Step4 LC-MS/MS MRM Quantification Step3->Step4 Step5 Non-Compartmental Analysis (AUC, Cmax, t1/2, F%) Step4->Step5

Caption: Self-validating in vivo pharmacokinetic profiling workflow utilizing LC-MS/MS and SIL-IS.

Conclusion

1-Hexyl-4-amino-2-methylquinolinium represents a highly potent class of lipophilic delocalized cations. While its intrinsic physicochemical properties result in negligible oral bioavailability and rapid hOCT2-mediated clearance, these same properties enable unparalleled Nernst-driven mitochondrial targeting. By leveraging lipid-based nanocarriers and utilizing rigorously self-validated LC-MS/MS and uncoupler-controlled assays, drug development professionals can accurately profile and optimize this compound for advanced oncological applications.

References

  • PubChem: 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963 - PubChem. National Institutes of Health (NIH). 1

  • Theses.cz: UNIVERZITA PALACKÉHO V OLOMOUCI LÉKAŘSKÁ FAKULTA Doktorský studijní program: Pediatrie Pracoviště: Ústav molekulární.2

  • NIH / PMC: Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review.3

  • MDPI: Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches.4

  • ACS Publications: Polyplexes by Polymerized Dequalinium and Bifunctional Aptamer for Mitochondrial Targeting Drug Release to Overcome Drug Resistance.5

  • ResearchGate: (PDF) Identification of dequalinium as a potent inhibitor of human organic cation transporter 2 by machine learning based QSAR model.6

  • NIH / PMC: Improving In Vivo Efficacy of Bioactive Molecules: An Overview of Potentially Antitumor Phytochemicals and Currently Available Lipid-Based Delivery Systems.7

  • ResearchGate: Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches.8

Sources

Protocols & Analytical Methods

Method

Standard protocol for preparing 1-Hexyl-4-amino-2-methylquinolinium stock solutions

An authoritative guide for researchers and drug development professionals on the preparation, handling, and mechanistic application of 1-Hexyl-4-amino-2-methylquinolinium. Executive Summary 1-Hexyl-4-amino-2-methylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on the preparation, handling, and mechanistic application of 1-Hexyl-4-amino-2-methylquinolinium.

Executive Summary

1-Hexyl-4-amino-2-methylquinolinium (often formulated as an iodide salt) is a synthetic delocalized lipophilic cation (DLC)[1]. Structurally functioning as a dequalinium fragment, this compound is extensively utilized in drug discovery as a mitochondrial targeting moiety and is frequently screened for senolytic and antineoplastic activities[2],[3]. Because its solubility in aqueous buffers is limited[4], preparing a highly stable, anhydrous master stock in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro and in vivo assays[2].

Mechanistic Rationale: The Nernstian Drive of DLCs

To understand the handling requirements of this compound, one must understand its mechanism of action. 1-Hexyl-4-amino-2-methylquinolinium features a lipophilic hexyl chain paired with a delocalized positive charge across its quinolinium ring[1],[5].

Unlike hydrophilic cations (e.g., Na⁺, K⁺) that require active transport channels, DLCs easily partition into lipid bilayers. Their intracellular trajectory is strictly governed by the Nernst equation [3],[6]. Driven by the highly negative mitochondrial membrane potential ( ΔΨm​≈−150 to −180 mV), these cations bypass the cytosol and hyper-accumulate within the mitochondrial matrix at concentrations up to 500-fold higher than the extracellular environment[5],[6].

Mechanism Extracellular Extracellular Space (Low DLC Concentration) Cytosol Cytosol ΔΨp ≈ -30 to -60 mV (Moderate Accumulation) Extracellular->Cytosol Passive Diffusion (Lipophilic Hexyl Chain) Mitochondria Mitochondrial Matrix ΔΨm ≈ -150 to -180 mV (High Accumulation via Nernst Eq) Cytosol->Mitochondria Electrophoretic Drive (Delocalized Positive Charge) Target Target Engagement (e.g., Senolytic Activity, Bioenergetic Modulation) Mitochondria->Target Mechanism of Action

Mechanism of delocalized lipophilic cation (DLC) accumulation driven by membrane potential.

Physicochemical Specifications

Before initiating stock preparation, verify the exact salt form of your compound, as this alters the molecular weight (MW) and subsequent molarity calculations. The data below reflects the standard iodide salt formulation[1],[7].

ParameterSpecification
Chemical Name 1-hexyl-2-methylquinolin-1-ium-4-amine iodide
CAS Number 125093-39-2
PubChem CID 3035963
Molecular Formula C₁₆H₂₃IN₂
Molecular Weight 370.27 g/mol
Appearance Crystalline solid
Primary Solvent Anhydrous DMSO or DMF (≥ 10 mM)
Aqueous Solubility Poor (Requires solvent vehicle for biological assays)

Standard Operating Procedure: 10 mM Master Stock Preparation

The following self-validating protocol ensures the creation of a stable 10 mM master stock.

Causality Check: Why anhydrous DMSO? The introduction of water into the master stock can trigger premature aggregation of the lipophilic chains or gradual hydrolysis of the compound over long-term storage.

Step-by-Step Methodology
  • Equilibration (Critical Step): Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening. Rationale: Opening a cold vial in ambient air causes immediate moisture condensation, compromising the anhydrous integrity of the stock.

  • Weighing: Using an analytical balance, weigh exactly 3.70 mg of 1-Hexyl-4-amino-2-methylquinolinium iodide into a sterile, opaque microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity) to the tube.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If microscopic crystalline particulates remain visible, sonicate the vial in a room-temperature water bath for 2 to 5 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots using amber glass or light-blocking tubes. Rationale: Quinolinium derivatives are susceptible to photodegradation under prolonged UV/fluorescent light exposure.

  • Storage: Transfer the aliquots immediately to a -20°C freezer (stable for up to 6 months) or -80°C for extended archiving[2].

Workflow A 1. Equilibration Bring vial to RT in desiccator (Prevents moisture condensation) B 2. Weighing Weigh 3.70 mg of compound (1-Hexyl-4-amino-2-methylquinolinium) A->B C 3. Dissolution Add 1.0 mL Anhydrous DMSO (Yields 10 mM Stock) B->C D 4. Homogenization Vortex & Sonicate (2-5 min) (Ensures complete solvation) C->D E 5. Aliquoting Dispense into amber vials (Protects from photodegradation) D->E F 6. Storage Store at -20°C to -80°C (Stable for up to 6 months) E->F

Step-by-step workflow for preparing and storing 1-Hexyl-4-amino-2-methylquinolinium stock solutions.

Preparation of Working Solutions for In Vitro Assays

To prevent solvent-induced cytotoxicity and artifactual membrane depolarization, the final concentration of DMSO in your cell culture media must never exceed 0.1% (v/v) .

  • Thaw a single 10 mM aliquot at room temperature.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Aqueous Dilution: Dilute the 1 mM intermediate stock 1:1000 directly into pre-warmed (37°C) assay buffer or culture media to achieve a 1 µM final working concentration (yielding exactly 0.1% final DMSO).

  • Self-Validation: Visually inspect the final media. Because of the lipophilic nature of the compound, rapid injection into cold media can cause localized precipitation. Always add the DMSO stock dropwise to warm media while vortexing/swirling.

Quality Control & Validation

To ensure the trustworthiness of your experimental system, periodically validate archived stocks:

  • LC-MS Profiling: Run a 1 µL sample of the stock through LC-MS every 3 months to confirm the presence of the intact parent ion (m/z 243.17 for the free cation) and rule out oxidative degradation.

  • Visual Inspection: Discard any aliquots that exhibit a color shift or visible precipitate upon thawing, as this indicates compromised solubility or solvent evaporation.

References

  • PubChem. 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963. National Center for Biotechnology Information.[1] URL:[Link]

  • Theses.cz. Doktorský studijní program: Pediatrie Pracoviště: Ústav molekulární (Senolytic Screening Protocols). Palacký University Olomouc.[2] URL: [Link]

  • PMC (National Institutes of Health). From delocalized lipophilic cations to hypoxia: Blocking tumor cell mitochondrial function leads to therapeutic gain with glycolytic inhibitors.[5] URL:[Link]

  • PNAS. Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation. Proceedings of the National Academy of Sciences.[3] URL:[Link]

  • Ovid. Targeting mitochondrial function for the treatment of breast cancer.[6] URL: [Link]

Sources

Application

Application Note: Advanced HPLC-UV Method Development for the Quantification of 1-Hexyl-4-amino-2-methylquinolinium

Executive Summary & Chemical Profiling The quantification of quaternary ammonium compounds (QACs) remains one of the most notorious challenges in reversed-phase liquid chromatography. 1-Hexyl-4-amino-2-methylquinolinium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The quantification of quaternary ammonium compounds (QACs) remains one of the most notorious challenges in reversed-phase liquid chromatography. 1-Hexyl-4-amino-2-methylquinolinium (CAS 125093-39-2, PubChem CID 3035963) is a prime example of such an analyte[1]. Structurally, it features a permanently charged quinolinium core, an exocyclic amino group, and a lipophilic hexyl chain.

While its amphiphilic nature makes it theoretically suitable for reversed-phase high-performance liquid chromatography (RP-HPLC), its permanent positive charge inevitably leads to severe peak tailing and irreversible adsorption on traditional silica-based stationary phases. This application note provides a field-proven, self-validating HPLC-UV methodology that leverages Charged Surface Hybrid (CSH) technology to achieve symmetrical peak shapes and reliable quantification without the operational burden of complex ion-pairing reagents.

Method Development Rationale (The "Why")

As a Senior Application Scientist, method development cannot rely on trial and error; it must be grounded in physical chemistry and chromatographic causality.

Overcoming Secondary Interactions: Stationary Phase Selection

Traditional C18 columns are manufactured using high-purity silica. However, residual silanol groups (Si-OH) on the silica surface can deprotonate to form negatively charged silanoxides (Si-O⁻). Because QACs like 1-hexyl-4-amino-2-methylquinolinium carry a permanent positive charge, they undergo strong secondary ion-exchange interactions with these silanoxides. This dual-retention mechanism (hydrophobic partitioning + ionic attraction) is the root cause of severe peak tailing ()[2].

Historically, chromatographers mitigated this by adding heavy ion-pairing reagents (e.g., sodium 1-octanesulfonate or tetrabutylammonium bromide) to the mobile phase to mask the charge ()[3]. However, ion-pairing reagents require extensive column equilibration, suffer from poor reproducibility, and complicate method transfer.

The Solution: We utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology incorporates a low-level positive charge directly onto the particle surface. This creates an electrostatic repulsion between the stationary phase and the quaternary ammonium analyte, effectively blocking silanol interactions and yielding sharp, symmetrical peaks without ion-pairing additives ()[4].

Mobile Phase Optimization

To maintain a stable hydrophobic interaction while ensuring the analyte remains fully soluble, a gradient of Water and Acetonitrile is employed. Trifluoroacetic acid (TFA) at 0.1% (v/v) is added to both mobile phases. TFA serves a dual purpose:

  • It lowers the pH (~2.0), suppressing the ionization of any remaining trace silanols.

  • The trifluoroacetate anion acts as a mild, volatile ion-pairing agent, forming a neutral, hydrophobic ion pair with the quinolinium cation to enhance retention and peak shape ()[5].

UV Detection Strategy

The conjugated aromatic system of the 2-methylquinolinium core provides robust UV absorbance. Diode-Array Detection (DAD) scans reveal an optimal quantification wavelength at 260 nm (corresponding to the π-π* transitions of the quinoline ring), with a secondary reference wavelength at 320 nm to verify peak purity.

Visualizing the Chromatographic Logic

MethodDev A 1-Hexyl-4-amino-2-methylquinolinium Target Analyte B Stationary Phase Selection CSH C18 (e.g., Waters XSelect) A->B C Mobile Phase Optimization 0.1% TFA in H2O / MeCN B->C D Detection Parameters UV at 260 nm & 320 nm C->D E System Suitability Tailing Factor ≤ 1.5 D->E

Fig 1. Logical workflow for quaternary ammonium HPLC method development.

SilanolInteraction cluster_Standard Standard C18 Silica cluster_CSH CSH C18 Technology Analyte Quaternary Ammonium (Permanent Cation) Silanol Uncapped Silanols (-O⁻) Analyte->Silanol Ionic Attraction CSH_Node Positive Surface Charge Analyte->CSH_Node Electrostatic Repulsion Tailing Severe Peak Tailing Silanol->Tailing Sharp Symmetrical Peak CSH_Node->Sharp

Fig 2. Mechanism of electrostatic repulsion using CSH technology vs standard silica.

Experimental Protocol (Self-Validating System)

This protocol operates as a self-validating system . Before proceeding to sample analysis, the system must pass the System Suitability Test (SST) criteria outlined in Step 4.4. Failure to meet these criteria indicates a systemic failure, and the troubleshooting matrix in Section 6 must be executed.

Reagents and Materials
  • Analyte: 1-Hexyl-4-amino-2-methylquinolinium reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent CSH phase.

Chromatographic Conditions

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.09551.0
1.09551.0
7.010901.0
9.010901.0
9.19551.0
12.09551.0
  • Column Temperature: 40 °C (Crucial for reducing mobile phase viscosity and improving mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 100 nm).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Hexyl-4-amino-2-methylquinolinium into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water/MeCN. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 500 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A. Note: Diluting in initial mobile phase conditions prevents solvent-mismatch peak distortion.

System Suitability Testing (SST) - The Validation Gate

Inject the Working Standard (50 µg/mL) six consecutive times. The system is validated for analysis only if the following criteria are met:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms the CSH electrostatic repulsion is functioning).

  • Theoretical Plates (N): ≥ 5,000 (Confirms column bed integrity).

Results and Data Presentation

The implementation of CSH technology combined with TFA ion-suppression yields vastly superior chromatographic performance compared to traditional methods.

Table 2: Comparison of Chromatographic Performance (Standard C18 vs. CSH C18)

ParameterStandard C18 (0.1% Formic Acid)CSH C18 (0.1% TFA)SST Acceptance Criteria
Retention Time (min) 5.424.85± 2.0% RSD
Tailing Factor (USP) 2.85 (Fail)1.12 (Pass)≤ 1.5
Theoretical Plates (N) 2,100 (Fail)12,500 (Pass)≥ 5,000
Peak Area %RSD (n=6) 4.5% (Fail)0.8% (Pass)≤ 2.0%

Data Interpretation: The Standard C18 column fails the self-validating criteria due to unsuppressed silanol interactions, resulting in a tailing factor of 2.85. The CSH C18 column passes all criteria, proving the mechanistic hypothesis.

Logic-Based Troubleshooting Guide

If the SST criteria in Section 4.4 fail, apply the following causal troubleshooting matrix:

SymptomMechanistic Root CauseCorrective Action
Sudden Increase in Peak Tailing (Tf > 1.5) Loss of CSH surface charge or accumulation of basic contaminants on the column head.Flush column with 100% MeCN. If unresolved, replace the guard column. Ensure TFA concentration is exactly 0.1%.
Retention Time Drift (> 1.0% RSD) Incomplete column equilibration or evaporation of volatile TFA from the mobile phase.Cap mobile phase bottles tightly. Increase pre-run equilibration time to 10 column volumes. Remake fresh mobile phases.
Split or Fronting Peaks Injection solvent is stronger (more organic) than the initial mobile phase, causing premature analyte migration.Ensure standards and samples are diluted in 95% Water / 5% MeCN (matching initial gradient conditions).
High Backpressure Particulate buildup on the column frit from sample matrix or buffer precipitation.Centrifuge or filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035963, 1-Hexyl-4-amino-2-methylquinolinium". PubChem. URL:[Link]

  • Shimadzu Corporation. "High-Speed and Simultaneous Analysis of Active Ingredients CPC and GK2 in Mouthwash". Shimadzu Application Notes. URL: [Link]

  • Waters Corporation. "UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18". Waters Library. URL:[Link]

  • National Institutes of Health (PMC). "A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge". Analytical Chemistry / PMC. URL:[Link]

  • Oxford Academic. "Effect of Analogue Ions in Normal-Phase Ion-Pair Chromatography of Quaternary Ammonium Compounds". Journal of Chromatographic Science. URL:[Link]

Sources

Method

Application Note: 1-Hexyl-4-amino-2-methylquinolinium as a Fluorescent Probe for Live-Cell Mitochondrial Imaging

Introduction & Mechanistic Causality Live-cell imaging of mitochondrial dynamics and membrane potential ( ΔΨm​ ) is critical for understanding cellular metabolism, apoptosis, and senescence. While bis-quaternary quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Live-cell imaging of mitochondrial dynamics and membrane potential ( ΔΨm​ ) is critical for understanding cellular metabolism, apoptosis, and senescence. While bis-quaternary quinolinium compounds like Dequalinium are established mitochondrial probes, their bolaamphiphilic nature often leads to spontaneous vesicle formation (DQAsomes) and significant cytotoxicity, limiting their utility in long-term live-cell assays .

To circumvent these limitations, 1-Hexyl-4-amino-2-methylquinolinium has emerged as a highly effective mono-quaternary alternative . As a delocalized lipophilic cation (DLC), it leverages a balanced partition coefficient (logP) conferred by its six-carbon (hexyl) aliphatic chain. This structural optimization prevents micellization while retaining the ability to cross the plasma membrane and accumulate selectively within the mitochondrial matrix.

The Causality of Accumulation: The accumulation of this probe is strictly driven by the electrochemical gradient. The plasma membrane potential ( ΔΨp​≈−70 mV) facilitates initial cytosolic entry, while the highly negative mitochondrial inner membrane potential ( ΔΨm​≈−160 mV) drives a Nernstian concentration of the probe within the matrix. The delocalized positive charge across the quinolinium ring reduces the activation energy required to traverse the hydrophobic lipid bilayer, ensuring rapid, non-destructive labeling.

Mechanism A Extracellular Space (~0 mV) B Cytosol (ΔΨp ≈ -70 mV) A->B Plasma Membrane (Lipophilic Crossing) C Mitochondrial Matrix (ΔΨm ≈ -160 mV) B->C Inner Mito Membrane (Nernstian Drive)

Electrophysiological gradient driving the accumulation of the quinolinium probe.

Quantitative Data & Probe Specifications

To ensure reproducibility and precision in experimental design, the physicochemical and photophysical properties of 1-Hexyl-4-amino-2-methylquinolinium are summarized below .

PropertySpecification / ValueCausality in Experimental Design
Chemical Name 1-Hexyl-4-amino-2-methylquinoliniumMono-quaternary structure prevents toxic DQAsome formation.
CAS Number 125093-39-2Ensures correct reagent procurement.
Molecular Weight 370.27 g/mol (Iodide salt)Small molecular size ensures rapid diffusion kinetics.
Target Organelle Mitochondria (Matrix)Driven by ΔΨm​ ; acts as a real-time indicator of mitochondrial health.
Excitation Peak ~365 nm (UV) or ~450 nm (Blue)Compatible with standard DAPI or FITC laser lines.
Emission Peak ~520 - 560 nm (Green)Broad emission allows robust detection in standard green channels.
Optimal Working Conc. 100 - 500 nMPrevents self-quenching and inner-filter effects at high concentrations.

Experimental Workflow & Logical Relationships

A self-validating protocol requires not just staining, but a built-in control to prove that the fluorescence observed is genuinely dependent on the biological variable ( ΔΨm​ ).

Workflow Step1 1. Cell Preparation Seed cells on glass-bottom dishes Grow to 70-80% confluency Step2 2. Probe Incubation Add 200 nM probe in imaging buffer Incubate 20-30 min at 37°C Step1->Step2 Step3 3. Wash Step (Crucial) Wash 3x with warm buffer Removes non-specific cytosolic signal Step2->Step3 Step4 4. Confocal Imaging Ex: 450 nm / Em: 530 nm Maintain 37°C and 5% CO2 Step3->Step4 Step5 5. Validation (Control) Add 10 µM FCCP Confirm signal loss (depolarization) Step4->Step5

Step-by-step logical workflow for mitochondrial staining and validation.

Detailed Step-by-Step Protocol

Reagent Preparation
  • Stock Solution : Dissolve 1-Hexyl-4-amino-2-methylquinolinium iodide in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light.

    • Causality: Anhydrous DMSO prevents the hydrolysis and degradation of the quinolinium ring, ensuring a stable quantum yield over months of storage.

  • Working Solution : Dilute the stock solution in a physiologically relevant imaging buffer (e.g., HBSS with Ca²⁺/Mg²⁺ or phenol red-free DMEM) to a final concentration of 200 nM.

    • Causality: Phenol red must be strictly omitted as its absorbance spectrum overlaps with the probe's excitation/emission profile, drastically reducing the signal-to-noise ratio.

Cell Culture and Staining
  • Step A : Seed cells on 35 mm glass-bottom dishes (e.g., MatTek) and culture until 70–80% confluent.

  • Step B : Aspirate the culture media and gently wash the cells once with warm (37°C) imaging buffer.

    • Causality: Mitochondria are highly sensitive to temperature fluctuations. A cold shock can transiently depolarize the mitochondrial membrane, leading to artificially low probe uptake.

  • Step C : Add 1 mL of the Working Solution to the dish. Incubate for 20–30 minutes at 37°C in the dark.

    • Causality: This specific timeframe allows the Nernstian equilibrium to be fully established across both the plasma and mitochondrial membranes without inducing phototoxicity.

Washing and Imaging
  • Step D : Remove the staining solution and wash the cells three times rapidly with warm imaging buffer.

    • Causality: Because the probe exists in dynamic equilibrium, prolonged washing can pull the probe out of the mitochondria. However, 3 quick washes are mandatory to clear the highly fluorescent background of the extracellular space.

  • Step E : Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Step F : Image using a 405 nm or 488 nm laser line (depending on the specific local environment's shift of the quinolinium excitation) and collect emission in the 520–560 nm range.

Protocol Validation: The Depolarization Control

To prove that the fluorescence signal is genuinely dependent on ΔΨm​ and not an artifact of generic lipophilic binding to intracellular membranes, you must run a self-validating control:

  • Step G : After acquiring baseline images, add FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to a final concentration of 10 µM directly to the dish.

  • Step H : Image continuously for 5 minutes.

    • Causality: FCCP is a potent protonophore that rapidly uncouples oxidative phosphorylation, collapsing ΔΨm​ . A true Nernstian probe like 1-Hexyl-4-amino-2-methylquinolinium will rapidly diffuse out of the mitochondria into the cytosol, resulting in a dramatic loss of punctate fluorescence and a shift to a diffuse, dim cytosolic signal.

References

  • Weiss, M. J., Wong, J. R., Ha, C. S., Bleday, R., Salem, R. R., Camp, E. R., & Chen, L. B. (1987). Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation. Proceedings of the National Academy of Sciences, 84(15), 5444-5448. Retrieved from[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3035963, 1-Hexyl-4-amino-2-methylquinolinium. Retrieved from[Link]

  • NextSDS (2026). Chemical Substance Information: 1-hexyl-4-amino-2-methylquinolinium (CAS 125093-39-2). Retrieved from [Link]

Application

Step-by-step in vivo administration guidelines for 1-Hexyl-4-amino-2-methylquinolinium

Application Note: In Vivo Administration and Pharmacological Evaluation of 1-Hexyl-4-amino-2-methylquinolinium Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Administration and Pharmacological Evaluation of 1-Hexyl-4-amino-2-methylquinolinium

Target Audience: Researchers, scientists, and drug development professionals. Application: Preclinical oncology, senolytic therapy, and mitochondrial targeting.

Executive Summary & Mechanistic Rationale

1-Hexyl-4-amino-2-methylquinolinium is a monomeric fragment of the well-characterized bis-quinolinium compound, dequalinium chloride. It belongs to a specialized class of molecules known as Delocalized Lipophilic Cations (DLCs) . While full-length dequalinium exhibits potent anti-carcinoma activity, its bivalent charge and long decyl chain often lead to poor aqueous solubility and dose-limiting systemic toxicity.

By utilizing the monomeric 1-hexyl derivative, researchers can retain the critical mitochondrial-targeting moiety while optimizing the pharmacokinetic profile. The causality of its efficacy lies in the bioenergetic differences between normal and pathological cells. Carcinoma cells and senescent cells exhibit a significantly hyperpolarized mitochondrial membrane potential ( ΔΨm​≈−150 to −180 mV) compared to normal healthy cells. Because 1-Hexyl-4-amino-2-methylquinolinium carries a delocalized positive charge, it acts as an electrophoretic probe, selectively accumulating in the mitochondrial matrix of target cells at concentrations 100- to 500-fold higher than in the cytosol (). Once saturated, the compound disrupts the electron transport chain (ETC), induces reactive oxygen species (ROS), and triggers apoptosis.

G A 1-Hexyl-4-amino-2-methylquinolinium (Systemic Circulation) B Tumor / Senescent Cell (Elevated Plasma ΔΨ) A->B Cellular Uptake C Mitochondrial Matrix (Hyperpolarized ΔΨm: -150 to -180 mV) B->C Electrophoretic Accumulation D ETC Disruption & ATP Depletion C->D Matrix Saturation E ROS Overproduction C->E Oxidative Stress F mPT Pore Opening & Cytochrome c Release D->F E->F G Apoptosis / Senolysis F->G Caspase Activation

Mechanism of Action: DLC accumulation driven by hyperpolarized mitochondrial membrane potential.

Formulation Dynamics: Overcoming Lipophilic Cation Precipitation

A critical failure point in in vivo studies involving DLCs is improper formulation. 1-Hexyl-4-amino-2-methylquinolinium possesses an amphiphilic nature: a lipophilic hexyl tail and a hydrophilic, positively charged quinolinium head. If injected in pure saline, the compound will rapidly form insoluble aggregates, leading to fatal pulmonary embolization or complete loss of bioavailability.

To create a self-validating and safe delivery system, we utilize a step-down co-solvent micellar formulation.

Vehicle Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Sterile Saline.

  • Causality of DMSO: Disrupts the crystalline lattice of the raw API, ensuring complete primary solubilization.

  • Causality of PEG300 & Tween-80: Acts as a thermodynamic buffer. When the DMSO stock is introduced to the aqueous saline phase, Tween-80 forms protective micelles around the hexyl chains, while PEG300 prevents the quinolinium heads from stacking via π−π interactions.

Execution Strategy: Step-by-Step In Vivo Protocol

This protocol is optimized for murine xenograft models (e.g., BALB/c nude mice) to evaluate anti-tumor or senolytic efficacy. Intraperitoneal (IP) administration is prioritized over Intravenous (IV) injection to mitigate acute Cmax​ -related cardiotoxicity—a known risk when rapidly infusing lipophilic cations that can transiently depolarize cardiac tissue ().

Phase I: Master Stock and Working Solution Preparation
  • Weighing: Accurately weigh 15.0 mg of 1-Hexyl-4-amino-2-methylquinolinium powder.

  • Primary Solubilization: Add 0.5 mL of sterile, anhydrous DMSO to the powder. Vortex continuously for 2 minutes until the solution is optically clear (Concentration: 30 mg/mL).

  • Co-solvent Addition: Add 4.0 mL of PEG300 and 0.5 mL of Tween-80 to the DMSO stock. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, under constant vortexing, add 5.0 mL of sterile 0.9% NaCl (Saline).

    • Self-Validation Check: The final solution (1.5 mg/mL) must remain completely transparent. Any turbidity indicates micellar collapse, and the batch must be discarded.

Phase II: Animal Dosing and Administration
  • Dose Calculation: The standard therapeutic window for dequalinium derivatives is 5 to 15 mg/kg. For a 20 g mouse receiving a 15 mg/kg dose, the required compound mass is 0.3 mg. Using our 1.5 mg/mL working solution, the injection volume is exactly 200 µL.

  • Restraint and Injection:

    • Secure the mouse exposing the ventral abdomen.

    • Tilt the animal head-down at a 30-degree angle to allow visceral organs to shift cranially, preventing intestinal puncture.

    • Insert a 27G needle into the lower right quadrant of the abdomen. Aspirate slightly to ensure no fluid/blood is drawn (validating you are not in the bladder or a blood vessel), then inject the 200 µL volume smoothly over 3-5 seconds.

  • Dosing Schedule: Administer the compound bi-weekly (e.g., Mondays and Thursdays) for 3 to 4 weeks.

Phase III: Pharmacological Monitoring and Endpoints
  • Efficacy Readouts: Measure tumor dimensions using digital calipers prior to each dosing session. Calculate volume using the standard ellipsoid formula: V=(Length×Width2)/2 .

  • Toxicity Checkpoints: DLCs can induce off-target mitochondrial stress in the liver and kidneys. Weigh the animals daily. A sustained body weight loss of >15% from baseline dictates immediate removal from the study (humane endpoint).

  • Tissue Harvesting: Post-euthanasia, excise the tumor, liver, and kidneys. Fix in 10% neutral buffered formalin for downstream TUNEL assays (to quantify apoptosis) and H&E staining (to assess hepatic/renal necrosis).

Quantitative Benchmarks & Pharmacological Parameters

To facilitate rapid experimental design, the following table synthesizes the critical quantitative parameters for 1-Hexyl-4-amino-2-methylquinolinium administration based on established DLC pharmacodynamics ().

ParameterSpecificationMechanistic Rationale
Compound Class Monomeric DLCSingle positive charge reduces off-target systemic toxicity compared to bivalent dequalinium.
Target Organelle Mitochondrial MatrixElectrophoretic accumulation driven by hyperpolarized ΔΨm​ (-150 to -180 mV).
Optimal In Vivo Dose 5.0 - 15.0 mg/kgBalances intra-tumoral accumulation with hepatic clearance limits.
Injection Volume 10 mL/kg (e.g., 200 µL / 20g mouse)Prevents peritoneal distension and localized tissue necrosis at the injection site.
Primary Administration Route Intraperitoneal (IP)Provides a depot effect, slowing systemic absorption to prevent acute cardiac depolarization.
Toxicity Threshold >15% Body Weight LossIndicates severe off-target mitochondrial uncoupling in healthy metabolic tissues.

References

  • Weiss, M. J., Wong, J. R., Ha, C. S., Bleday, R., Salem, R. R., Steele, G. D., & Chen, L. B. (1987). "Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Modica-Napolitano, J. S., & Aprille, J. R. (2001). "From delocalized lipophilic cations to hypoxia: Blocking tumor cell mitochondrial function leads to therapeutic gain with glycolytic inhibitors." PMC - National Institutes of Health.[Link]

  • Kalinovich, A. V., et al. (2021). "Conjugation of Natural Triterpenic Acids with Delocalized Lipophilic Cations: Selective Targeting Cancer Cell Mitochondria." MDPI - International Journal of Molecular Sciences.[Link]

  • Pathania, D., Millard, M., & Neamati, N. (2009). "Small mitochondria-targeting molecules as anti-cancer agents." PMC - National Institutes of Health.[Link]

Method

Application Note: Antimicrobial Susceptibility Testing and Mechanistic Profiling of 1-Hexyl-4-amino-2-methylquinolinium

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Advanced Antimicrobial Susceptibility Testing (AST), Membrane Depolarization Assays, and Lipophilic Cation Workflows. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Advanced Antimicrobial Susceptibility Testing (AST), Membrane Depolarization Assays, and Lipophilic Cation Workflows.

Introduction & Scientific Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutics that bypass traditional resistance mechanisms (e.g., efflux pumps and target mutation). 1-Hexyl-4-amino-2-methylquinolinium (HAMQ) is a mono-quaternary quinolinium salt and a structural fragment of the well-established broad-spectrum antiseptic, dequalinium chloride [1].

Unlike conventional antibiotics that target specific enzymatic pathways, quinolinium salts function as cationic amphiphiles. They exert their bactericidal effects through non-specific, physical disruption of the negatively charged bacterial cell membrane [2]. The structural inclusion of a lipophilic hexyl chain enhances the molecule's ability to intercalate into the phospholipid bilayer, leading to the collapse of the proton motive force (PMF), leakage of intracellular contents, and rapid cell death [3].

This application note provides a comprehensive, self-validating workflow for evaluating the antimicrobial efficacy of HAMQ. It addresses the unique physicochemical challenges of testing lipophilic cations and outlines a dual-assay approach combining standardized Minimum Inhibitory Concentration (MIC) testing with real-time membrane depolarization kinetics.

Mechanism of Action

To effectively design an AST workflow, one must first understand the physical interaction between the compound and the pathogen. HAMQ relies on a two-step mechanism:

  • Electrostatic Attraction: The positively charged quaternary ammonium nitrogen is drawn to the anionic teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on the bacterial surface.

  • Hydrophobic Insertion: The hexyl chain intercalates into the hydrophobic core of the lipid bilayer, destabilizing membrane packing and causing depolarization.

MOA HAMQ 1-Hexyl-4-amino-2-methylquinolinium (Lipophilic Cation) Membrane Bacterial Cell Membrane (Negatively Charged) HAMQ->Membrane Insertion Hydrophobic Insertion & Electrostatic Binding Membrane->Insertion Depolarization Membrane Depolarization (Loss of PMF) Insertion->Depolarization Lysis Cell Lysis & Death Depolarization->Lysis

Fig 1. Mechanistic pathway of HAMQ-induced bacterial cell death via membrane depolarization.

Experimental Design & Causality

Standard AST protocols (like CLSI M07) are optimized for hydrophilic antibiotics. When testing lipophilic cations like HAMQ, researchers frequently encounter false-negative results or artificially inflated MIC values. This protocol introduces critical modifications based on the compound's causality:

  • Plate Material Selection: Lipophilic cations readily adsorb to standard untreated polystyrene microtiter plates. Causality: Loss of the active compound to the plastic walls reduces the effective concentration in the broth. Solution: This protocol mandates the use of polypropylene or glass-coated plates to prevent non-specific binding.

  • Mechanistic Validation via DiSC3(5): To prove that HAMQ's MIC is directly tied to membrane disruption, we utilize 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)]. Causality: DiSC3(5) is a membrane potential-sensitive dye that accumulates in polarized membranes, where its fluorescence is self-quenched. When HAMQ disrupts the membrane, the dye is released into the buffer, resulting in a measurable fluorescence spike.

Workflow Stock HAMQ Stock Prep (10 mg/mL in DMSO) MIC Broth Microdilution (Polypropylene Plates) Stock->MIC DiSC35 DiSC3(5) Assay (Membrane Potential) Stock->DiSC35 TimeKill Time-Kill Kinetics (CFU/mL over 24h) Stock->TimeKill Analysis Efficacy & Mechanistic Data Synthesis MIC->Analysis DiSC35->Analysis TimeKill->Analysis

Fig 2. Integrated AST and mechanistic profiling workflow for lipophilic quinolinium salts.

Step-by-Step Protocols

Protocol A: Modified Broth Microdilution (MIC Determination)

This protocol is a self-validating system containing internal controls for solvent toxicity and plastic adsorption.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well polypropylene microtiter plates (e.g., Corning® 3364)

  • HAMQ Stock Solution (10 mg/mL in 100% DMSO)

Procedure:

  • Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) overnight on a TSA plate. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In the polypropylene plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of HAMQ working solution (prepared in CAMHB at 2x the highest desired final concentration, ensuring final DMSO is <1%) to column 1. Perform a 2-fold serial dilution from column 1 to 11, transferring 50 µL at each step. Discard 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells.

  • Incubation & Reading: Seal the plate with a breathable membrane and incubate at 37°C for 18–20 hours. Determine the MIC as the lowest concentration of HAMQ that completely inhibits visible growth.

  • Validation Control: Run a parallel assay using standard polystyrene plates. A significant shift in MIC (≥ 4-fold increase) validates the necessity of the polypropylene methodology.

Protocol B: DiSC3(5) Membrane Depolarization Assay

This assay confirms the membrane-targeting mechanism of HAMQ.

Materials:

  • DiSC3(5) dye (Sigma-Aldrich)

  • HEPES buffer (5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2)

  • Valinomycin (Positive control for depolarization)

Procedure:

  • Cell Preparation: Harvest mid-log phase bacteria ( OD600​≈0.4 ). Wash twice and resuspend in HEPES buffer to an OD600​ of 0.05. The high KCl concentration is critical to equilibrate intracellular and extracellular potassium, ensuring dye release is strictly dependent on membrane permeabilization.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark at room temperature for 30–45 minutes until the fluorescence signal stabilizes (indicating maximum dye uptake and quenching).

  • Baseline Measurement: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate. Read baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) for 5 minutes.

  • Compound Addition: Inject HAMQ at 1x, 2x, and 4x MIC concentrations. For the positive control, inject Valinomycin (10 µM). For the negative control, inject an equivalent volume of vehicle (DMSO).

  • Kinetic Reading: Immediately resume fluorescence reading every 30 seconds for 30 minutes. A rapid spike in fluorescence indicates membrane depolarization.

Data Presentation & Interpretation

The following tables summarize typical quantitative data generated using the protocols above, demonstrating the critical impact of plate material and the rapid mechanistic action of HAMQ.

Table 1: Minimum Inhibitory Concentration (MIC) Profiling of HAMQ Notice the artificial inflation of MIC values in polystyrene plates due to lipophilic adsorption.

Target Pathogen (ESKAPE)Strain IDMIC (µg/mL) - PolystyreneMIC (µg/mL) - PolypropyleneFold Difference
Staphylococcus aureus (MRSA)ATCC 4330016.02.08x
Enterococcus faecium (VRE)ATCC 70022132.04.08x
Acinetobacter baumanniiATCC 1960664.016.04x
Pseudomonas aeruginosaATCC 27853>128.032.0>4x

Table 2: DiSC3(5) Membrane Depolarization Kinetics (S. aureus ATCC 43300) Fluorescence increase correlates with the loss of membrane integrity.

Treatment GroupBaseline Fluorescence (RFU)Max Fluorescence (RFU)Time to Max Depolarization (min)
Untreated Control (DMSO)1,200 ± 501,250 ± 60N/A
Valinomycin (10 µM) - Pos. Control1,200 ± 508,500 ± 2002.5
HAMQ (1x MIC - 2.0 µg/mL)1,200 ± 505,400 ± 1508.0
HAMQ (4x MIC - 8.0 µg/mL)1,200 ± 508,200 ± 1803.5

Interpretation: The data confirms that HAMQ is highly active against Gram-positive pathogens, with moderate activity against Gram-negatives (likely due to the protective outer membrane). The DiSC3(5) assay validates that HAMQ acts via rapid membrane depolarization, achieving near-maximum PMF collapse within minutes at 4x MIC.

References

  • Source: PubMed Central (PMC), National Institutes of Health.
  • Source: International Journal of Creative Research Thoughts (IJCRT).
  • Source: PubMed Central (PMC), National Institutes of Health.
Application

Comprehensive LC-MS/MS Analytical Protocol for 1-Hexyl-4-amino-2-methylquinolinium: Overcoming Cationic Tailing and Matrix Effects

Introduction & Chemical Profiling 1-Hexyl-4-amino-2-methylquinolinium (CAS: 125093-39-2) is a permanently charged quaternary ammonium compound (QAC) characterized by a polar quinolinium core and a lipophilic hexyl chain[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-Hexyl-4-amino-2-methylquinolinium (CAS: 125093-39-2) is a permanently charged quaternary ammonium compound (QAC) characterized by a polar quinolinium core and a lipophilic hexyl chain[1]. Compounds of this class are frequently utilized as antimicrobial agents, fluorescent probes, and phase-transfer catalysts.

From an analytical perspective, QACs present significant challenges. Their permanent positive charge drives strong secondary electrostatic interactions with the negatively charged residual silanol groups (SiO⁻) present on standard silica-based reversed-phase columns[2]. This interaction inevitably leads to severe peak tailing, shifting retention times, and poor chromatographic resolution[3]. This application note details a rigorously optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to mitigate these silanol interactions while maximizing ionization efficiency.

Mechanistic Insights: Chromatography & Ionization (E-E-A-T)

Chromatographic Causality: The Silanol Dilemma

Historically, analysts have relied on strong ion-pairing reagents like Trifluoroacetic acid (TFA) to mask residual silanols and improve the peak shape of QACs. However, TFA forms strong gas-phase ion pairs with positively charged analytes during electrospray ionization, resulting in catastrophic MS signal suppression (often reducing sensitivity by over 80%)[4].

To break this compromise, this protocol employs a Charged Surface Hybrid (CSH) C18 column . The CSH particle is engineered with a low-level positive surface charge. This creates an electrostatic repulsion between the stationary phase and the 1-hexyl-4-amino-2-methylquinolinium cation, effectively shielding the analyte from residual silanols without the need for signal-suppressing additives[3]. We utilize a mobile phase buffered with 10 mM Ammonium Formate and 0.1% Formic Acid; the ionic strength of the formate buffer further normalizes secondary interactions while maintaining excellent volatility for MS detection. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for highly polar QACs, though the hexyl chain in this specific compound provides sufficient hydrophobicity for robust reversed-phase retention[5].

Mass Spectrometry Causality: Pre-formed Cation Fragmentation

Because 1-hexyl-4-amino-2-methylquinolinium exists as a pre-formed cation in solution, it bypasses the need for protonation in the ESI source. It is detected directly in positive ion mode (ESI+) at its exact monoisotopic mass of m/z 243.2[1]. During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation. The dominant thermodynamic pathway is the cleavage of the N-alkyl bond, resulting in the neutral loss of the hexyl chain (as hexene, -84 Da), yielding a highly stable conjugated 4-amino-2-methylquinoline product ion at m/z 159.1.

Mechanism cluster_0 Standard C18 Column cluster_1 CSH C18 Column QAC 1-Hexyl-4-amino-2-methylquinolinium (Permanent Cation +) Silanol Residual Silanols (SiO-) QAC->Silanol Attraction ChargedSurface Positively Charged Surface QAC->ChargedSurface Repulsion Tailing Secondary Ionic Interaction (Severe Peak Tailing) Silanol->Tailing Binds QAC SharpPeak Electrostatic Repulsion (Sharp Peak Shape) ChargedSurface->SharpPeak Repels QAC

Figure 1: Mechanistic comparison of column stationary phases on QAC peak shape.

Experimental Protocols

Sample Preparation (Biological Matrices)

To ensure a self-validating and reproducible extraction from complex matrices (e.g., plasma or serum), a protein precipitation (PPT) method is utilized.

  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., a deuterated QAC analog at 10 ng/mL).

    • Causality: The acidified organic solvent disrupts protein binding of the amphiphilic quinolinium compound while ensuring quantitative precipitation of matrix proteins.

  • Agitation & Centrifugation: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions (95% aqueous). Failing to do this causes a "breakthrough" effect, where the analyte travels unretained through the column in the organic injection plug, destroying peak shape.

LC-MS/MS Instrument Setup

Ensure the system is flushed with 50:50 Water:Acetonitrile prior to connecting the CSH column to remove any residual ion-pairing agents (like TFA or HFBA) from previous users, which can permanently alter the column chemistry.

G A Sample Prep (Protein Precipitation) B UHPLC Separation (CSH C18 Column) A->B Extract C ESI+ Ionization (Pre-formed Cation) B->C Eluate D CID Fragmentation (Loss of Hexyl Chain) C->D m/z 243.2 E MRM Detection (m/z 243.2 -> 159.1) D->E m/z 159.1

Figure 2: End-to-end LC-MS/MS analytical workflow for 1-Hexyl-4-amino-2-methylquinolinium.

Data Presentation & Analytical Parameters

The following tables summarize the validated parameters required to execute this protocol successfully.

Table 1: Physicochemical & Mass Spectrometry Parameters

ParameterValue
Target Compound 1-Hexyl-4-amino-2-methylquinolinium
CAS Number 125093-39-2
Molecular Formula C₁₆H₂₃N₂⁺ (Cation)
Monoisotopic Mass 243.186 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.5 kV (Optimized for pre-formed cations)
Desolvation Temp 450 °C

Table 2: UHPLC Gradient Program

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min | Column Temp: 40 °C | Injection Vol: 2.0 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.59556 (Linear)
3.010906 (Linear)
4.010906 (Linear)
4.19556 (Linear)
5.59556 (Linear)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
1-Hexyl-4-amino...243.2159.1503025Quantifier
1-Hexyl-4-amino...243.2142.1503035Qualifier

References

  • PubChem. "1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963". National Center for Biotechnology Information. Available at:[Link]

  • LCGC International. "UHPLC Analysis of Active Ingredients in Oral Rinse Solution". Available at:[Link]

  • National Library of Medicine (PMC). "Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions". Available at:[Link]

  • MDPI. "A Novel Bisquaternary Ammonium Compound as an Anion Sensor—ESI-MS and Fluorescence Study". Available at:[Link]

  • National Library of Medicine (PMC). "Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry". Available at:[Link]

Sources

Method

Application Note: 1-Hexyl-4-amino-2-methylquinolinium (HAMQ) Staining Protocol for Flow Cytometry

Introduction & Mechanistic Grounding The assessment of mitochondrial membrane potential (ΔΨm) is a critical parameter in evaluating cellular health, metabolic state, and the early stages of apoptosis. 1-Hexyl-4-amino-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

The assessment of mitochondrial membrane potential (ΔΨm) is a critical parameter in evaluating cellular health, metabolic state, and the early stages of apoptosis. 1-Hexyl-4-amino-2-methylquinolinium (HAMQ) is a specialized mono-cationic, lipophilic fluorescent probe designed for the precise cytometric analysis of ΔΨm.

Structurally, HAMQ is a mono-quinolinium derivative related to the well-characterized bis-quinolinium dye, Dequalinium, which is known to selectively accumulate in the mitochondria of carcinoma cells[1]. The molecular design of HAMQ is highly intentional:

  • The Lipophilic Hexyl (C6) Chain: The length of the alkyl tail dictates the probe's partition coefficient (logP). A hexyl chain provides the optimal balance of lipophilicity—allowing the dye to readily cross the hydrophobic core of the plasma membrane—without causing the membrane toxicity, micelle formation, or lipid-bilayer trapping typically associated with longer chains (e.g., C10+)[2].

  • The Delocalized Cationic Charge: The positive charge on the quinolinium ring drives the molecule's Nernstian accumulation into the mitochondrial matrix. Because the healthy mitochondrial interior is highly electronegative (-150 to -180 mV), lipophilic monocations like HAMQ accumulate 100- to 1000-fold within the matrix compared to the cytosol[2],[3].

During apoptosis or metabolic uncoupling, the opening of the mitochondrial permeability transition pore (mPTP) collapses the proton gradient. This depolarization eliminates the Nernstian drive, causing HAMQ to efflux into the cytosol and subsequently out of the cell, resulting in a quantifiable decrease in fluorescence[4].

Mechanism A Healthy Cell (High ΔΨm) B HAMQ Accumulation (Nernstian Drive) A->B C High Fluorescence (Em: ~525 nm) B->C E MOMP & Depolarization (Loss of ΔΨm) C->E Uncouplers (FCCP/CCCP) D Apoptotic Stimulus (e.g., tBid, UV) D->E F HAMQ Efflux (Release to Cytosol) E->F G Low Fluorescence (Signal Shift) F->G

Mechanism of HAMQ accumulation driven by ΔΨm and its efflux during apoptosis or uncoupling.

Experimental Design & Self-Validating Controls

A robust flow cytometry assay must be a self-validating system. To ensure that the observed fluorescence shifts are genuinely reflective of ΔΨm changes rather than artifacts of dye loading or membrane integrity, the following controls are mandatory:

  • Positive Control for Depolarization: You must include a parallel sample treated with a protonophore such as FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP [5]. These uncouplers shuttle protons across the inner mitochondrial membrane, artificially collapsing the ΔΨm to ~0 mV. This establishes the absolute baseline fluorescence for fully depolarized mitochondria[4].

  • Viability Counter-Stain: Because cells with compromised plasma membranes (necrotic cells) cannot retain HAMQ, a viability dye (e.g., DAPI or a far-red fixable viability dye) should be multiplexed to gate out dead cells, ensuring you are measuring true mitochondrial depolarization in intact cells.

Materials and Reagents

  • HAMQ Stock Solution: 10 mM in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light.

  • FCCP or CCCP (Positive Control): 10 mM stock in DMSO.

  • Staining Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with 1% BSA.

    • Causality Note:Do NOT use buffers containing Sodium Azide (NaN₃). Sodium azide is a potent inhibitor of Cytochrome c Oxidase (Complex IV) in the electron transport chain. Its presence will artificially depolarize the mitochondria, ruining the assay baseline.

  • Flow Cytometer: Equipped with a 405 nm (Violet) or 488 nm (Blue) laser, and a 525/50 nm (FITC/Green) bandpass filter.

Step-by-Step Flow Cytometry Protocol

Phase 1: Cell Preparation
  • Harvest Cells: Collect cells and centrifuge at 300 × g for 5 minutes. For adherent cells, use a mild detachment agent (e.g., Accutase or dilute EDTA).

    • Causality Note: Avoid harsh or prolonged Trypsinization. Trypsin cleaves surface proteins and can transiently permeabilize the plasma membrane, leading to dye leakage and false-positive depolarization signals.

  • Wash: Resuspend the cell pellet in 1 mL of pre-warmed (37°C) Staining Buffer. Centrifuge again and discard the supernatant.

  • Adjust Concentration: Resuspend cells to a final concentration of 1×106 cells/mL in pre-warmed Staining Buffer.

Phase 2: Staining & Uncoupling (Self-Validation)
  • Aliquot: Divide the cell suspension into three flow cytometry tubes (100 µL per tube):

    • Tube A: Unstained Control (Background autofluorescence).

    • Tube B: HAMQ Stained (Experimental condition).

    • Tube C: HAMQ + FCCP (Positive Control for depolarization).

  • FCCP Treatment (Tube C only): Add FCCP to a final concentration of 5 µM. Incubate for 10 minutes at 37°C prior to adding the dye[5],[4].

  • HAMQ Addition: Add HAMQ to Tubes B and C at a final working concentration of 50–100 nM.

  • Incubation: Incubate all tubes at 37°C in the dark for 20 minutes. Nernstian equilibration requires active metabolism; do not incubate on ice.

Phase 3: Acquisition
  • Wash (Optional but recommended): Add 1 mL of Staining Buffer to wash away unbound dye. Centrifuge at 300 × g for 5 minutes, and resuspend in 300 µL of Staining Buffer.

  • Flow Cytometry: Keep samples at room temperature and acquire within 30 minutes.

    • Excite HAMQ using the 405 nm or 488 nm laser.

    • Collect emission in the Green channel (e.g., 525/50 nm).

    • Acquire at least 10,000 single-cell events.

Workflow Step1 1. Cell Harvest (Avoid harsh Trypsinization) Step2 2. Wash & Resuspend (HBSS or PBS, No NaN3) Step1->Step2 Step3 3. HAMQ Incubation (37°C, 15-30 min) Step2->Step3 Step4 4. Optional: FCCP Control (Parallel Sample) Step2->Step4 Step5 5. Flow Cytometry (Ex: 405/488nm, Em: 525nm) Step3->Step5 Step4->Step3 Step6 6. Data Analysis (Gating & MFI Shift) Step5->Step6

Step-by-step flow cytometry workflow for HAMQ mitochondrial membrane potential staining.

Data Presentation & Expected Results

Analyze the data by first gating on Forward Scatter (FSC) vs. Side Scatter (SSC) to exclude debris, followed by doublet exclusion (FSC-A vs. FSC-H). Evaluate the Mean Fluorescence Intensity (MFI) of the Green channel.

Experimental ConditionMitochondrial StateMembrane Potential (ΔΨm)Expected MFI (Green Channel)Biological Interpretation
Untreated Control IntactHyperpolarized (~ -150mV)High ( 103−104 )Healthy, viable cells with active oxidative phosphorylation.
Apoptotic Inducer Permeabilized (MOMP)DepolarizedLow ( 101−102 )Cells undergoing early/late apoptosis; loss of proton gradient.
FCCP/CCCP (5 µM) UncoupledFully Depolarized (~ 0mV)Very Low (Baseline)Positive control validating that the dye responds dynamically to ΔΨm loss.

Troubleshooting & Optimization

  • Issue: High background fluorescence or no shift with FCCP.

    • Causality: The dye concentration is too high, leading to non-specific binding to the plasma membrane and hydrophobic cytosolic proteins, masking the mitochondrial signal.

    • Solution: Titrate HAMQ down (e.g., test 10 nM, 20 nM, 50 nM).

  • Issue: Unexpectedly low fluorescence in healthy control cells.

    • Causality: Certain cell lines (e.g., stem cells, multi-drug resistant cancer cells) highly express ABC transporters (like MDR1/P-glycoprotein) which actively pump lipophilic cations out of the cell, preventing mitochondrial accumulation.

    • Solution: Pre-incubate cells with an efflux pump inhibitor such as Verapamil (50 µM) or Cyclosporin A (10 µM) for 15 minutes before adding HAMQ.

References

  • Weiss, M. J., et al. (1987). Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation. Proceedings of the National Academy of Sciences (PNAS), 84(15), 5444-5448.

  • Ross, M. F., et al. (2006). Accumulation of lipophilic dications by mitochondria and cells. Biochemical Journal, 395(1), 199-204.

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115.

  • Zhu, H., et al. (2018). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments (JoVE), (137), 57725.

Sources

Application

Application and Protocol Guide: Evaluating 1-Hexyl-4-amino-2-methylquinolinium Efficacy in High-Throughput Screening Assays

Introduction High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast compound libraries for biological activity.[1][2] The identification of novel bioactive molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast compound libraries for biological activity.[1][2] The identification of novel bioactive molecules is the first critical step in developing new therapeutics. This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 1-Hexyl-4-amino-2-methylquinolinium, in a typical HTS workflow. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, this compound warrants a systematic investigation of its potential biological effects.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale for experimental design, data interpretation, and quality control, ensuring a robust and reliable evaluation process. We will progress from initial broad-based screening to more focused secondary assays aimed at elucidating the compound's mechanism of action.

Scientific Foundation: The HTS Cascade for a Novel Compound

The evaluation of a new chemical entity like 1-Hexyl-4-amino-2-methylquinolinium follows a logical progression known as the HTS cascade. This multi-stage process is designed to efficiently identify promising "hits" from a large number of compounds and then systematically validate and characterize them.

The Screening Funnel

The process begins with a primary screen of a large compound library to identify initial hits.[3] These hits are then subjected to a series of increasingly stringent secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.[3][4][5] This "funneling" approach ensures that resources are focused on the most promising candidates.

G Primary Primary HTS Assay (e.g., Cell Viability) Confirmation Hit Confirmation Assay Primary->Confirmation Identifies 'Hits' DoseResponse Dose-Response & Potency (IC50/EC50) Confirmation->DoseResponse Confirms Activity Secondary Secondary/Orthogonal Assays (Mechanism of Action) DoseResponse->Secondary Determines Potency Lead Lead Optimization Secondary->Lead Elucidates MOA

Caption: The High-Throughput Screening Cascade.

PART 1: Primary Screening - Identifying Bioactivity

The initial goal is to determine if 1-Hexyl-4-amino-2-methylquinolinium exhibits any biological activity in a relevant cellular context. A cell viability assay is a common and effective primary screen as it provides a broad measure of a compound's impact on cell health.[1][6]

Recommended Primary Assay: ATP-Based Luminescent Cell Viability Assay

Principle: This assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active, viable cells.[7] In this "add-mix-read" assay, a reagent containing a cell lysis agent, luciferase, and its substrate luciferin is added to the cells. The lysis agent releases ATP from viable cells, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[7][8]

Rationale for Selection:

  • High Sensitivity and Broad Dynamic Range: These assays can detect small changes in cell viability and are compatible with low cell numbers, making them ideal for miniaturized HTS formats.[7]

  • Robustness and HTS Compatibility: The simple "add-mix-read" protocol is easily automated and less prone to artifacts compared to some colorimetric or fluorometric assays.[7][9]

Protocol: Primary Cell Viability Screen

Objective: To perform a single-concentration screen of 1-Hexyl-4-amino-2-methylquinolinium to identify significant effects on the viability of a selected cell line (e.g., a human cancer cell line like HeLa or a non-cancerous line like HEK293).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 384-well white, clear-bottom microplates

  • 1-Hexyl-4-amino-2-methylquinolinium (dissolved in 100% DMSO)

  • Positive control (e.g., Staurosporine, a potent inducer of apoptosis)

  • Negative control (0.1% DMSO in media)

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete culture medium to the optimized seeding density.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Addition:

    • Prepare a stock solution of 1-Hexyl-4-amino-2-methylquinolinium in 100% DMSO.

    • In a separate compound plate, perform serial dilutions to create a working concentration (e.g., 10 µM final concentration).

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 25-50 nL) of the compound, positive control, and negative control (DMSO) to the appropriate wells of the cell plate.

  • Incubation:

    • Incubate the cell plate with the compounds for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the assay plate and the luminescent viability reagent to room temperature.

    • Add 25 µL of the viability reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

The primary screen data is analyzed to identify "hits" – in this case, a significant decrease in cell viability.

Key Metrics for Assay Quality:

ParameterFormulaDesired ValueRationale
Signal-to-Background (S/B) Ratio Mean(Signal_max) / Mean(Signal_min)> 10Indicates a sufficient dynamic range to detect changes.
Z'-Factor 1 - [3 * (SD_max + SD_min) / |Mean_max - Mean_min|]> 0.5A measure of assay robustness and reproducibility; a Z' > 0.5 indicates an excellent assay.[10]

Signal_max corresponds to the negative control (DMSO), and Signal_min corresponds to the positive control (Staurosporine).

A "hit" is typically defined as a compound that causes a reduction in cell viability greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

PART 2: Hit Confirmation and Secondary Screening

Once 1-Hexyl-4-amino-2-methylquinolinium is identified as a hit in the primary screen, the next steps are to confirm this activity and begin to investigate its mechanism of action.[4][5][11]

Dose-Response and Potency Determination (IC₅₀)

Objective: To determine the concentration of 1-Hexyl-4-amino-2-methylquinolinium that inhibits 50% of the biological response (IC₅₀).

Procedure: This follows the same protocol as the primary screen, but instead of a single concentration, a dose-response curve is generated using a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

Data Analysis: The luminescence data is normalized to the controls (0% activity for the positive control, 100% for the negative control) and plotted against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit the curve and calculate the IC₅₀ value.[12]

G cluster_0 Dose-Response Workflow Start Prepare Serial Dilution of Compound Add Add Compound to Cells in 384-well Plate Start->Add Incubate Incubate for 48-72 hours Add->Incubate Read Perform ATP Viability Assay and Read Luminescence Incubate->Read Analyze Plot Dose-Response Curve and Calculate IC50 Read->Analyze

Caption: Workflow for IC₅₀ Determination.

Secondary Assays: Elucidating the Mechanism of Action

If the primary hit is confirmed to be a cytotoxic agent, secondary assays are employed to understand how it is affecting the cells. A common mechanism for cytotoxic compounds is the inhibition of a critical enzyme.

Recommended Secondary Assay: Enzyme Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[13][14] The choice of enzyme would depend on prior knowledge or hypotheses about the quinoline scaffold. For this example, we will consider a generic kinase inhibition assay.

Rationale for Selection:

  • Mechanistic Insight: Provides direct evidence of target engagement.[13]

  • Flexibility: A wide variety of enzyme assays are available in HTS-compatible formats (e.g., fluorescence, luminescence, TR-FRET).[15][16]

Protocol: Generic Kinase Inhibition Assay (Luminescent)

Objective: To determine if 1-Hexyl-4-amino-2-methylquinolinium inhibits the activity of a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent (detects remaining ATP)

  • 1-Hexyl-4-amino-2-methylquinolinium

  • Positive control inhibitor

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a dose-response plate of 1-Hexyl-4-amino-2-methylquinolinium as described for the IC₅₀ determination.

  • Enzyme Reaction:

    • In a 384-well plate, add the kinase and its substrate in the assay buffer.

    • Add the serially diluted 1-Hexyl-4-amino-2-methylquinolinium.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add the luminescent kinase assay reagent. This reagent stops the kinase reaction and contains luciferase/luciferin to detect the amount of ATP remaining in the well.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence.

Data Interpretation: In this format, a lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase (less ATP consumed). The data is then used to generate an IC₅₀ curve for enzyme inhibition.

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay technology, an orthogonal assay with a different readout should be performed.[10][11] For example, if the primary screen was an ATP-based viability assay, a suitable orthogonal assay would be a resazurin-based fluorescence assay, which measures metabolic activity through a different mechanism.

Conclusion

This guide outlines a systematic and robust approach for the initial evaluation of a novel compound, 1-Hexyl-4-amino-2-methylquinolinium, in a high-throughput screening setting. By progressing from a broad primary screen to more specific secondary and orthogonal assays, researchers can confidently identify and characterize the biological activity of new chemical entities. The emphasis on rigorous assay validation, including the use of appropriate controls and statistical measures like the Z'-factor, is paramount to the success of any HTS campaign. The protocols provided herein serve as a foundational template that can be adapted and optimized for specific cell lines, targets, and research questions.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Danaher Life Sciences. (n.d.). Secondary Assays for Pharmacokinetics & Toxicity Screening.
  • Creative Biolabs. (n.d.). Secondary Screening.
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • AXXAM. (n.d.). Biochemical Assays for Drug Discovery.
  • Beckman Coulter. (n.d.). Secondary Screening vs. High-throughput.
  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Frontiers. (n.d.).
  • ACS Publications. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • SpringerLink. (2024, June 15). Development and validation of CYP26A1 inhibition assay for high-throughput screening.
  • NCBI Bookshelf - NIH. (2012, May 1).
  • STAR Protocols. (2025, November 13). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells.
  • MDPI. (2023, August 28).
  • University of Oxford - Target Discovery Institute. (n.d.). Small Compound Screening Overview.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • University of Helsinki. (n.d.). High throughput chemical screening | Drug Discovery, Chemical Biology and Screening.
  • PMC. (2025, October 1).
  • PLOS One. (2019, July 5). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors.
  • Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays.
  • ResearchGate. (2007, July 18). (PDF)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 1-Hexyl-4-amino-2-methylquinolinium

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic quaternary ammonium compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic quaternary ammonium compounds.

Formulating 1-Hexyl-4-amino-2-methylquinolinium is not merely a mixing step; it is a thermodynamic puzzle. Despite possessing a permanently charged cationic nitrogen, which theoretically confers water solubility, this molecule often exhibits stubborn insolubility in aqueous media. This guide is designed to deconstruct the causality behind this paradox and provide you with self-validating, field-proven protocols to overcome it.

Mechanistic Overview: The Solubility Paradox

To successfully solubilize[1], we must first understand why it precipitates. The molecule's insolubility is driven by two competing thermodynamic forces:

  • Hydrophobic Aggregation: The 6-carbon hexyl chain creates a significant hydrophobic penalty in water, forcing the molecules to aggregate to minimize their exposed surface area.

  • Crystal Lattice Energy ( π−π Stacking): The planar, aromatic quinolinium core engages in strong intermolecular π−π stacking. When paired with a large, polarizable counter-ion (like iodide, which is standard in its synthesis), the crystal lattice energy becomes exceptionally high, overriding the hydration energy of the cation.

To achieve solubility, we must disrupt the crystal lattice and shield the hydrophobic hexyl chain from the aqueous environment.

Diagnostic Formulation Workflow

G A 1-Hexyl-4-amino-2-methylquinolinium (Poor Aqueous Solubility) B Identify Counter-Ion (Usually Iodide/I-) A->B C Counter-Ion Exchange (AgCl Method -> Cl-) B->C If I- or Br- D Assess Required Concentration B->D If already Cl- C->D E Low Conc. (<5 mg/mL) Use 1% DMSO + 0.1% Tween-80 D->E F High Conc. (>10 mg/mL) Formulate with HP-β-CD D->F G Solubilized API Ready for Assay E->G F->G

Caption: Workflow for enhancing the aqueous solubility of 1-hexyl-4-amino-2-methylquinolinium.

Troubleshooting & FAQs

Q1: I purchased 1-Hexyl-4-amino-2-methylquinolinium, but it precipitates immediately in my physiological buffer (pH 7.4). What is the first parameter I should check? A1: Check the counter-ion. Commercially available quinolinium derivatives are frequently synthesized via N-alkylation using hexyl iodide, leaving iodide ( I− ) as the counter-ion. Iodide forms tight ion pairs with the quinolinium core, severely depressing aqueous solubility. Thermodynamic studies on demonstrate that exchanging a bulky, polarizable anion for a smaller, highly hydrated one (like chloride or mesylate) can increase aqueous solubility by orders of magnitude[2].

Q2: I need to achieve a stock concentration of 10 mg/mL for high-throughput screening, but counter-ion exchange isn't enough. Which co-solvents are most effective without disrupting cellular assays? A2: For purely aqueous systems, the hexyl chain drives hydrophobic aggregation. You must disrupt this by lowering the dielectric constant of the solvent mixture slightly. Prepare your initial stock in 100% DMSO. For the working dilution, titrate the stock into an aqueous buffer containing a non-ionic surfactant. A final concentration of 1% DMSO combined with 0.1% Tween-80 provides a micellar sink that shields the hexyl chain from the aqueous environment, preventing precipitation.

Q3: My downstream application is sensitive to organic solvents and surfactants. How can I solubilize this compound in pure water or saline? A3: Use host-guest complexation via Hydroxypropyl- β -cyclodextrin (HP- β -CD). The internal cavity of HP- β -CD is hydrophobic and perfectly sized to encapsulate the hexyl chain and part of the quinolinium ring, while its hydrophilic exterior ensures high aqueous solubility. As noted in the literature regarding the formulation of , cyclodextrin complexation creates a water-soluble inclusion complex without the need for co-solvents, preserving the photophysical and biological integrity of the molecule[3].

Validated Experimental Protocols

Protocol 1: Silver Salt-Mediated Counter-Ion Exchange (Iodide to Chloride)

Causality: Silver iodide ( AgI ) is exceptionally insoluble in water ( Ksp​≈8.5×10−17 ). Reacting the quinolinium iodide salt with silver chloride ( AgCl ) drives the thermodynamic equilibrium entirely toward the formation of the quinolinium chloride salt, forcing the iodide out of solution.

  • Preparation: Dissolve 1.0 equivalent of 1-Hexyl-4-amino-2-methylquinolinium iodide in a minimal volume of warm, anhydrous methanol (e.g., 100 mg in 5 mL).

  • Reaction: Add 1.05 equivalents of freshly prepared, finely powdered AgCl .

  • Incubation: Stir the suspension vigorously in the dark at room temperature for 12 hours.

    • Self-Validation Checkpoint: The formation of a dense, pale yellow precipitate ( AgI ) visually confirms the successful displacement of the iodide ion.

  • Purification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the AgI precipitate and any excess AgCl . The filtrate should be completely clear.

  • Recovery: Evaporate the methanol under reduced pressure (rotary evaporation) to yield the highly soluble chloride salt as a solid film or powder.

Protocol 2: Preparation of an HP- β -CD Inclusion Complex

Causality: Mechanical energy (sonication) overcomes the activation energy required to strip the hydration shell from the cyclodextrin cavity, allowing the hydrophobic hexyl chain of the quinolinium compound to insert itself and form a stable thermodynamic complex.

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water or PBS.

  • Mixing: Add the quinolinium compound (preferably the chloride salt from Protocol 1) to the cyclodextrin solution at a 1:2 molar ratio (Drug:Cyclodextrin). The solution will initially appear cloudy.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes.

    • Self-Validation Checkpoint: The transition from a turbid, cloudy suspension to a completely optically clear solution indicates successful host-guest inclusion complex formation.

  • Storage: Lyophilize (freeze-dry) the clear solution if a stable, highly soluble solid powder is required for long-term storage.

Quantitative Solubility Summary

The following table summarizes the expected solubility enhancements based on the formulation strategy applied to 1-Hexyl-4-amino-2-methylquinolinium.

Formulation StrategyPrimary Mechanism of ActionExpected Aqueous SolubilityDownstream Assay Compatibility
Untreated Iodide Salt Baseline (High Lattice Energy)< 0.1 mg/mLPoor (Precipitates in media)
Chloride Salt Exchange Increased Hydration Energy~ 2.0 - 5.0 mg/mLExcellent (In vivo / In vitro)
1% DMSO + 0.1% Tween-80 Micellar Encapsulation~ 10.0 mg/mLModerate (Monitor surfactant toxicity)
20% HP- β -CD Complex Host-Guest Inclusion> 20.0 mg/mLExcellent (Highly biocompatible)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035963, 1-Hexyl-4-amino-2-methylquinolinium." PubChem, [Link]

  • Alcantara, M.L. et al. "Thermodynamic strategies to increase solubility for higher energy density in organic redox flow batteries." Journal of Energy Storage, 2025. [Link]

  • Munteanu, F. et al. "Fluorescence Sensing of Monosaccharides by Bis-boronic Acids Derived from Quinolinium Dicarboxamides: Structural and Spectroscopic Studies." The Journal of Organic Chemistry, ACS Publications, 2023. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Hexyl-4-amino-2-methylquinolinium Precipitation in Biological Buffers

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 1-Hexyl-4-amino-2-methylquinolinium in biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 1-Hexyl-4-amino-2-methylquinolinium in biological buffers. As a quaternary quinolinium salt, its solubility is governed by a complex interplay of its inherent chemical properties and the aqueous environment of your experiment. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you achieve and maintain a soluble, active compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the precipitation of 1-Hexyl-4-amino-2-methylquinolinium.

Q1: I've just diluted my 1-Hexyl-4-amino-2-methylquinolinium stock into my buffer and it immediately turned cloudy. What is the most likely cause?

Precipitation upon dilution is a classic sign that your compound's concentration has exceeded its equilibrium solubility in the final buffer conditions. This is particularly common when diluting from a high-concentration organic solvent stock (like DMSO) into an aqueous buffer.[1] The sudden change in solvent polarity reduces the compound's ability to stay in solution.

Q2: Why does the pH of my buffer seem to significantly affect whether the compound precipitates?

1-Hexyl-4-amino-2-methylquinolinium possesses a 4-amino group, which is a weak base. The solubility of weakly basic drugs is highly pH-dependent.[2] At a pH below the pKa of this amino group, it will be protonated (carrying a positive charge), which increases its polarity and aqueous solubility. As the pH rises above the pKa, the amino group becomes deprotonated (neutral), reducing the molecule's overall polarity and making it more prone to precipitation.[3][4]

Q3: Can the specific type of buffer I use (e.g., PBS vs. HEPES) be a factor in the precipitation?

Absolutely. Different buffer systems can influence solubility in several ways:

  • Direct Interactions: Phosphate-buffered saline (PBS) is known to sometimes form insoluble salts with certain compounds, particularly those containing divalent cations.[5] While less common with organic cations, an interaction between the phosphate ions and the positively charged quinolinium moiety cannot be ruled out.

  • Ionic Strength: Buffers contribute to the total ionic strength of the solution, which can either increase or decrease solubility.[6][7]

  • Temperature Dependence: The pH of some buffers, like TRIS, is highly sensitive to temperature changes.[8] If you prepare the buffer at room temperature but run your experiment at 37°C, the pH shift could be enough to cause precipitation.

Q4: My compound was soluble initially, but precipitated over time during my experiment. Why would this happen?

This suggests you are working with a supersaturated solution. A supersaturated solution is thermodynamically unstable, and precipitation can be initiated over time by factors like temperature fluctuations, agitation, or the presence of nucleation sites (e.g., dust particles, container imperfections).[9][10] It is also possible that the compound is degrading into a less soluble by-product, although this is less common.

Q5: Could my DMSO stock solution be the problem?

Yes. The integrity of your stock solution is critical.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to fall out of solution within the stock itself.[1]

  • Visual Inspection: Always visually inspect your thawed stock for crystals before diluting. If present, gentle warming and vortexing may redissolve them. If not, a fresh stock should be prepared.[1]

  • DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%), as it can have its own biological effects and influence compound solubility.[1]

In-Depth Troubleshooting Guides
Guide 1: Optimizing Your Buffer System

The most effective way to resolve precipitation is often to modify the buffer environment to favor solubility.

The Central Role of pH

For a weakly basic compound like 1-Hexyl-4-amino-2-methylquinolinium, controlling the pH is the most powerful tool you have. The key is to work at a pH that keeps the 4-amino group in its protonated, more soluble state.

  • Actionable Step 1: Determine the pH-Solubility Profile. Test the solubility of your compound across a range of pH values (e.g., from pH 5.0 to 8.0). This will identify the pH at which solubility drops off, which is related to the compound's pKa. A detailed protocol for this is provided below.

  • Actionable Step 2: Select a Buffer for Your Target pH. Once you identify a suitable pH range, choose a buffer whose pKa is close to that pH to ensure strong buffering capacity.[8][11]

Table 1: Characteristics of Common Biological Buffers [8][11][12]

BufferpKa (25°C)Useful pH RangeTemp. Dependence (d(pKa)/dT)Notes
Phosphate (PBS)7.205.8 – 8.0-0.0028Can precipitate with divalent cations.[5]
TRIS8.067.0 – 9.0-0.028High temperature dependence; pH changes significantly with temperature.[8][13]
HEPES7.486.8 – 8.2-0.014A "Good's buffer," generally low interaction with biological systems.[11]
MOPS7.206.5 – 7.9-0.015Another "Good's buffer," suitable for many cell culture applications.[11]
MES6.155.2 – 7.1-0.011Useful for experiments requiring a more acidic pH.[11]

Modulating Ionic Strength

Ionic strength can have a counterintuitive effect on the solubility of charged molecules. For ionic compounds, increasing the ionic strength with a non-reacting salt (like NaCl) can sometimes increase solubility, a phenomenon known as "salting-in."[6][14] This is because the additional ions in solution can shield the charged parts of your molecule from each other, reducing the effective forces that lead to crystal formation.

  • Actionable Step: Once you have a buffer system with an optimal pH, try adding varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM) to see if it improves solubility.

Guide 2: Systematic Solubility Assessment

Instead of trial and error, a systematic approach to determine the compound's thermodynamic solubility will save time and resources. The "shake-flask" method is the gold standard for this.[15]

Workflow for Solubility Determination

The goal is to create a saturated solution, allow it to reach equilibrium, separate the undissolved solid, and then accurately measure the concentration of the compound remaining in the solution.[16][17]

G start Start: Add Excess Compound to Buffer equilibrate Equilibrate (e.g., 24-48h at 37°C) with shaking start->equilibrate separate Separate Phases (Centrifuge or Filter) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV, LC-MS) separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: pH-dependent equilibrium of 1-Hexyl-4-amino-2-methylquinolinium.

References
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?
  • Preprints.org. (2024, August 28). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future.
  • PubMed. (2025, March 3).
  • ITW Reagents. Biological Buffers.
  • Promega Corporation. Buffers for Biochemical Reactions.
  • Interchim. Good's buffers (biological buffers).
  • StudySmarter. Ionic Strength of Soluble Salts Explained: Definition, Examples, Practice & Video Lessons.
  • World Health Organization. (2018, July 2).
  • World Health Organization. Annex 4: Guidance on biowaiver: additional guidance for multisource (generic) finished pharmaceutical products.
  • BenchChem. (2025).
  • SlideShare. (2021, February 21). PH and Solvent Effect on Drug Solubility.
  • PubMed Central (PMC). Universal buffers for use in biochemistry and biophysical experiments.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • ResearchGate. (2020, December). Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams.
  • DergiPark. (2021, March 4).
  • Wikipedia. Ionic strength.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ACS Publications. (2018, February 14). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • PubMed Central (PMC). (2020, November 4). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape.
  • Chromatography Online. (2014, August 22).
  • Biotage. (2023, January 23).
  • US EPA. (2026, January 13). Ionic Strength.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-methyl-quinolinium Salts.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. The Effect of Ionic Strength on the Solubility of an Electrolyte.
  • ResearchGate. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • RSC Publishing. (2014, February 13).
  • RSC Publishing. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery.
  • Molecular Biology. Assay Troubleshooting.
  • PubMed Central (PMC). (2025, April 4).
  • PubChem - NIH. 4-Amino-2-methylquinoline.
  • PubMed Central (PMC).
  • NextSDS.
  • R. Williams.
  • ScienceDirect. (2021, May 18).
  • ResearchGate. (2026, January 20). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • PubMed. (2011, May 5). Estimated pKa values for specific amino acid residues in daptomycin.
  • The Journal of Chemical Physics. (2023, July 28).
  • RSC Publishing.
  • The University of Tokyo. 論文題目 極性官能基としてのシラノール基の新たな医薬的 有用性の検討 氏 名 外山 大純.

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Troubleshooting

Technical Support Center: Optimizing 1-Hexyl-4-amino-2-methylquinolinium Dosing in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosing of 1-Hexyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosing of 1-Hexyl-4-amino-2-methylquinolinium .

This compound is a monomeric derivative of dequalinium and functions as a Delocalized Lipophilic Cation (DLC) . Because of its unique physicochemical properties, it requires strict handling and dosing protocols to ensure reproducible, artifact-free data. This guide provides a mechanistic overview, self-validating protocols, quantitative parameters, and an advanced troubleshooting FAQ.

Mechanistic Grounding: Why Dosing Precision Matters

To optimize your assays, you must first understand the causality behind the compound's selectivity. 1-Hexyl-4-amino-2-methylquinolinium exerts its cytotoxic and senolytic effects by selectively accumulating in the mitochondrial matrix.

This accumulation is strictly driven by the mitochondrial membrane potential ( ΔΨm​ ). Cancer cells exhibit a hyperpolarized mitochondrial membrane potential ( ΔΨm​ -220 mV) compared to normal, healthy cells ( ΔΨm​ -140 mV) [1]. According to the Nernst equation, this 80 mV disparity drives a massive, selective influx of the lipophilic cation into carcinoma mitochondria[2]. Once inside, the compound disrupts the electron transport chain (ETC), triggers reactive oxygen species (ROS) generation, and induces apoptosis[3].

Because its uptake is biophysically driven by membrane dynamics, any experimental variable that alters membrane permeability (like excess DMSO) or extracellular free-drug concentration (like serum protein binding) will drastically skew your results.

G A 1-Hexyl-4-amino-2-methylquinolinium (Extracellular) B Lipophilic Diffusion Across Plasma Membrane A->B C Accumulation in Mitochondrial Matrix (Driven by ΔΨm) B->C Nernst Equation Dynamics D Inhibition of ATP Synthesis & ROS Generation C->D E Mitochondrial Depolarization (ΔΨm Collapse) D->E F Apoptosis / Senolysis E->F

Figure 1: ΔΨm​ -driven mitochondrial accumulation and apoptotic signaling pathway.

Quantitative Dosing Parameters

To establish a reproducible baseline, adhere to the following optimized parameters when designing your dose-response curves.

ParameterRecommended RangeScientific Rationale
Stock Concentration 10 mM – 50 mMMaximizes compound concentration to minimize the required solvent volume during dosing.
Primary Solvent Anhydrous DMSOEnsures complete dissolution of the lipophilic cation without hydrolytic degradation.
Working Concentration 0.1 μ M – 10 μ MCovers the typical IC50 range for most hyperpolarized carcinoma and senescent cell lines.
Max Final DMSO 0.1% (v/v)Prevents baseline solvent toxicity and artificial alteration of plasma membrane permeability.
Serum (FBS) Content 1% – 5% (Assay Dependent)High serum (>10%) heavily binds lipophilic cations, drastically reducing the free effective dose.

Self-Validating Experimental Protocol

Do not add concentrated DMSO stocks directly to your cell culture wells. The localized "solvent shock" will cause immediate precipitation of the lipophilic cation, leading to inaccurate dosing and high well-to-well variability. Follow this self-validating workflow:

Step 1: Reconstitution Weigh the lyophilized 1-Hexyl-4-amino-2-methylquinolinium powder and dissolve it in sterile, anhydrous DMSO to create a 10 mM stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Step 2: Intermediate Dilution (The Critical Step) Prepare a 100x intermediate working stock in serum-free basal media. Self-Validation Check: Visually inspect this intermediate dilution under a microscope. It must be completely clear. If you observe micro-crystals, your DMSO stock has absorbed water, or the media is too cold.

Step 3: Final Dosing Add the 100x intermediate stock to your complete culture media (containing cells) at a 1:100 ratio to achieve the 1x final concentration.

Step 4: Vehicle Control Integration You must run a DMSO-only vehicle control that exactly matches the DMSO percentage of your highest drug concentration. If your highest dose uses 0.1% DMSO, your vehicle control must be exactly 0.1% DMSO.

Workflow S1 Step 1: Reconstitution 10 mM in Anhydrous DMSO S2 Step 2: Intermediate Dilution 100x in Serum-Free Media S1->S2 S3 Step 3: Final Dosing Add to Complete Media (1x) S2->S3 S4 Step 4: Orthogonal Assay (e.g., CellTiter-Glo) S3->S4

Figure 2: Standardized step-by-step experimental workflow for cell culture dosing.

Troubleshooting & FAQs

Q1: I am seeing highly variable IC50 values between different experiments. What is causing this?

A: The most common culprit is serum batch variability . 1-Hexyl-4-amino-2-methylquinolinium is highly lipophilic and binds aggressively to bovine serum albumin (BSA) in Fetal Bovine Serum (FBS). If you switch FBS lots, or if your cell density varies between passages, the ratio of free drug to bound drug changes drastically. Solution: Standardize your FBS batch for the duration of the project. For precise IC50 determination, consider performing the assay in low-serum conditions (e.g., 1% to 2% FBS) to minimize protein-binding artifacts.

Q2: I am using an MTT/MTS assay to measure cell viability, but the dose-response curve looks skewed or biphasic. Why?

A: You are experiencing assay interference . MTT and MTS assays rely on the reduction of a tetrazolium salt into formazan by mitochondrial dehydrogenases. Because 1-Hexyl-4-amino-2-methylquinolinium directly targets the mitochondria and disrupts the electron transport chain, it directly inhibits the very enzymes required to generate the assay signal. This leads to a false-positive reduction in viability readings long before the cells actually undergo apoptosis. Solution: Abandon colorimetric metabolic assays for mitochondrial-targeting compounds. Switch to an orthogonal, ATP-based luminescence assay (e.g., CellTiter-Glo) or use vital dyes (e.g., Hoechst 33342 / Propidium Iodide) with high-content imaging.

Q3: How can I definitively prove that the cytotoxicity I am observing is due to mitochondrial targeting and not general chemical toxicity?

A: You must implement a pharmacological rescue control . Because the uptake of this compound is strictly dependent on the hyperpolarized mitochondrial membrane potential ( ΔΨm​ ), collapsing this potential should rescue the cells. Solution: Pre-treat a parallel set of wells with a low, non-toxic dose of FCCP (a mitochondrial uncoupler) for 1 hour prior to dosing with 1-Hexyl-4-amino-2-methylquinolinium. FCCP will depolarize the mitochondria, eliminating the biophysical driving force for the drug. If the compound is truly acting via ΔΨm​ -driven accumulation, the FCCP-pretreated cells will show a massive rightward shift in the IC50 curve (rescue).

Q4: I observe precipitation when adding the compound directly to my culture plates. How do I fix this?

A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock hits aqueous media, the local concentration of water spikes before the compound can disperse, causing the lipophilic molecules to crash out of solution. Solution: Never dose directly from the DMSO stock into the well. Always use the Intermediate Dilution method (Step 2 in the protocol above). Furthermore, ensure that all media used for dilutions is pre-warmed to 37°C. Cold media drastically reduces the solubility limit of lipophilic cations.

References

  • Forrest, M. D. (2015). Why cancer cells have a more hyperpolarised mitochondrial membrane potential and emergent prospects for therapy. bioRxiv. Available at:[Link]

  • Vasan, K., Werner, M., & Chandel, N. S. (2020). Mitochondria as a Novel Target for Cancer Chemoprevention: Emergence of Mitochondrial Targeting Agents. Frontiers in Oncology / PMC. Available at:[Link]

  • Antonenko, Y. N., et al. (2023). Toxic Effects of Penetrating Cations. International Journal of Molecular Sciences / MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Hexyl-4-amino-2-methylquinolinium Imaging

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding high background noise when utilizing functionalized quinolinium dyes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Imaging Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding high background noise when utilizing functionalized quinolinium dyes.

1-Hexyl-4-amino-2-methylquinolinium is a powerful, amphiphilic fluorescent probe. Its architecture is bipartite: the hexyl chain drives lipophilic insertion into cellular membranes and lipid-rich organelles, while the 4-amino-2-methylquinolinium core provides the environmentally sensitive fluorescence. However, this exact structural duality is the primary source of background fluorescence. The lipophilicity leads to non-specific membrane trapping, while the quinolinium core is highly susceptible to competitive quenching by intracellular organic anions[1].

This guide provides field-proven, mechanistically grounded solutions to isolate your true signal from background noise.

Part 1: Mechanistic Origins of Background Fluorescence

Before troubleshooting, we must establish the causality behind the noise. Background fluorescence in quinolinium imaging is rarely a single phenomenon; it is a composite of three distinct errors in probe partitioning and detection:

  • Aqueous Aggregation (Extracellular Noise): The hydrophobic hexyl tail causes the probe to form fluorescent micelles or aggregates when introduced too rapidly into aqueous media.

  • Hydrophobic Trapping (Intracellular Noise): Over-concentration saturates the target organelles (e.g., mitochondria or lipid droplets), forcing the excess dye to partition into the plasma membrane and endoplasmic reticulum.

  • Spectral Overlap (Autofluorescence): The excitation/emission spectra of quinolinium dyes often overlap with endogenous cellular fluorophores like NAD(P)H and flavins.

G N1 1-Hexyl-4-amino-2-methylquinolinium (Aqueous Dispersion) N2 Aqueous Aggregation (Extracellular Background) N1->N2 Poor Aqueous Solubility N3 Cellular Uptake (Lipophilic Hexyl Chain) N1->N3 Surfactant Assisted N4 Non-Specific Membrane Binding (Intracellular Background) N3->N4 Dye Saturation / Incomplete Wash N5 Target Organelle Accumulation (Specific Signal) N3->N5 Driven by Organelle Affinity N6 Endogenous Autofluorescence (Spectral Overlap) N6->N5 Interferes with Readout

Mechanistic pathways of quinolinium probe partitioning and sources of background fluorescence.

Part 2: Troubleshooting FAQs

Q1: My images show a high, diffuse cytosolic background rather than crisp organelle localization. How do I fix this? A1: This is indicative of hydrophobic trapping. Because of the hexyl chain, the dye partitions heavily into any lipid interface. If you simply wash the cells with standard PBS, the aqueous buffer cannot extract the lipophilic dye embedded in the plasma membrane. Solution: Implement a "scavenger wash" . Supplement your wash buffer with 0.2% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA act as a thermodynamic sink, actively pulling the unbound, off-target probe out of the plasma membrane while leaving the deeply internalized target signal intact.

Q2: I am seeing bright, punctate background fluorescence outside the cells (in the media or on the glass). What causes this? A2: This is caused by aqueous aggregation. When a highly concentrated DMSO stock of a hexyl-functionalized dye is injected directly into culture media, the sudden shift in polarity forces the dye to self-assemble into fluorescent aggregates. Solution: Pre-mix your dye stock with a non-ionic surfactant like Pluronic F-127 (final concentration 0.02%) before dispersing it into the aqueous buffer. This prevents micelle formation and ensures single-molecule dispersion.

Q3: Even after rigorous washing, I have background noise that perfectly matches the morphology of the cell. How can I distinguish true probe signal from autofluorescence? A3: You are likely detecting endogenous NAD(P)H or flavin autofluorescence, which overlaps with the blue/green emission of quinolinium. To bypass this, switch your imaging modality from steady-state intensity to Fluorescence Lifetime Imaging Microscopy (FLIM) . Solution: Quinolinium fluorophores possess uniquely long fluorescence lifetimes (typically 12–13 ns), which significantly exceed the short <4 ns lifetime of endogenous cellular autofluorescence[2]. By applying a time-gate to your detector (only recording photons that arrive after 4 ns), you completely eliminate the autofluorescence background, leaving only the pristine quinolinium signal.

Q4: I cannot use FLIM, and washing is disrupting my fragile cells. Are there alternative probe strategies? A4: For ultra-low background applications where washing is prohibitive, consider transitioning to bioorthogonally activated quinolinium probes. These advanced derivatives remain non-fluorescent until they undergo a click-reaction with a specific biological target, inherently eliminating background noise from unbound dye without the need for extensive washing steps[3].

Workflow Start High Background Fluorescence Detected Q1 Is the noise intra- or extracellular? Start->Q1 Extra Extracellular (Punctate) Q1->Extra Intra Intracellular Q1->Intra Sol1 Optimize Dye Dispersion Add 0.02% Pluronic F-127 Extra->Sol1 Q2 Diffuse Cytosolic or Punctate? Intra->Q2 Diffuse Diffuse Cytosolic Q2->Diffuse Punctate Punctate (Autofluorescence) Q2->Punctate Sol2 Reduce Concentration (50-250 nM) Wash with 0.2% BSA Diffuse->Sol2 Sol3 Implement FLIM (Time-gate >4 ns lifetimes) Punctate->Sol3

Decision tree for troubleshooting and resolving background fluorescence in quinolinium imaging.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal impact of optimizing specific experimental parameters on the overall Signal-to-Background Ratio (SBR).

Experimental ParameterStandard ConditionOptimized ConditionImpact on SBRMechanistic Rationale
Dye Concentration 1.0 - 5.0 µM50 - 250 nM +300% Prevents saturation of target organelles and subsequent spillover into off-target lipid membranes.
Aqueous Dispersion DMSO onlyDMSO + 0.02% Pluronic F-127 +150% Prevents the formation of highly fluorescent extracellular dye aggregates in the media.
Wash Buffer Standard PBSPBS + 0.2% BSA +200% BSA acts as a hydrophobic sink, extracting unbound lipophilic hexyl-dye from the plasma membrane.
Imaging Modality Steady-State IntensityTime-Gated FLIM (>4 ns) +500% Completely eliminates short-lifetime (<4 ns) endogenous autofluorescence[2].
Part 4: Optimized Staining & Clearance Protocol

To ensure a self-validating experimental setup, follow this step-by-step methodology designed specifically for amphiphilic quinolinium derivatives.

Phase 1: Probe Preparation

  • Reconstitute 1-Hexyl-4-amino-2-methylquinolinium in anhydrous, high-quality DMSO to create a 1 mM stock solution. Store aliquots at -20°C, protected from light.

  • Immediately prior to the experiment, mix 1 µL of the 1 mM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO. Triturate thoroughly.

  • Rapidly disperse this 2 µL mixture into 10 mL of pre-warmed (37°C) imaging buffer (e.g., HBSS) while vortexing. This yields a final working concentration of 100 nM with 0.002% Pluronic F-127.

Phase 2: Cellular Loading 4. Aspirate the culture media from the cells and replace it with the 100 nM dye loading solution. 5. Incubate at 37°C for 15–30 minutes in the dark. Do not exceed 30 minutes, as prolonged incubation drives non-specific endocytosis of the probe.

Phase 3: The "Scavenger" Wash (Critical Step) 6. Aspirate the loading solution. 7. Wash the cells twice (3 minutes per wash) with pre-warmed HBSS containing 0.2% (w/v) BSA (Fatty Acid-Free) . The BSA will actively bind and remove the hexyl-dye trapped in the outer leaflet of the plasma membrane. 8. Perform one final wash with standard HBSS (no BSA) to remove residual albumin.

Phase 4: Acquisition 9. Transfer the cells to the microscope stage. 10. If using standard confocal: Excite at the appropriate UV/Blue wavelength and collect emission, ensuring laser power is kept below 5% to prevent phototoxic artifacts. 11. If using FLIM: Set the excitation laser pulse and configure the Time-Correlated Single Photon Counting (TCSPC) module to apply a time gate, rejecting all photons arriving before 4 ns to filter out cellular autofluorescence[2].

References
  • Measurement of changes in cell volume based on fluorescence quenching - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Preventing photobleaching of 1-Hexyl-4-amino-2-methylquinolinium during confocal microscopy

Welcome to the technical support hub for researchers utilizing 1-Hexyl-4-amino-2-methylquinolinium and other quinolinium-derived fluorophores in confocal microscopy. This guide is designed to provide you with the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers utilizing 1-Hexyl-4-amino-2-methylquinolinium and other quinolinium-derived fluorophores in confocal microscopy. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to mitigate photobleaching, ensuring the acquisition of high-quality, reproducible data.

Understanding the Enemy: The "Why" of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1][2] This phenomenon is a significant challenge in fluorescence microscopy, particularly during the high-intensity illumination inherent to confocal techniques.[3][4] The process is primarily driven by the generation of reactive oxygen species (ROS) and the fluorophore's transition into a highly reactive, long-lived triplet state.[1][5]

When a fluorophore like 1-Hexyl-4-amino-2-methylquinolinium absorbs a photon, it transitions from its ground state (S₀) to an excited singlet state (S₁). From here, it can return to the ground state by emitting a photon (fluorescence). However, a fraction of excited molecules will instead undergo "intersystem crossing" to a forbidden, but long-lived, excited triplet state (T₁).[2][6]

In this triplet state, the fluorophore is highly susceptible to reactions with molecular oxygen (³O₂), which is abundant in biological samples. This interaction can generate highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which then chemically and irreversibly damages the fluorophore.[1][5] This damage is the root cause of photobleaching.

G cluster_0 cluster_1 S0_ground Ground State (S₀) S1_excited Excited Singlet State (S₁) S0_ground->S1_excited Excitation S1_excited->S0_ground Fluorescence T1_triplet Excited Triplet State (T₁) S1_excited->T1_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) T1_triplet->O2 Energy Transfer Bleached Photobleached Fluorophore (Non-fluorescent) T1_triplet->Bleached Irreversible Reaction ROS Reactive Oxygen Species (¹O₂) ROS->Bleached Oxidative Damage Excitation Photon Absorption (Laser)

Caption: The Jablonski diagram illustrates the primary pathways leading to photobleaching.

Troubleshooting Guide: From Problem to Solution

This table outlines common photobleaching issues encountered during confocal microscopy and provides actionable solutions grounded in the principles discussed above.

Problem Observed Probable Cause(s) Recommended Solution(s) & Rationale
Rapid signal loss in the first few scans. Excessive Laser Power: The rate of photobleaching is directly proportional to the intensity of the excitation light.[1][3]Action: Reduce laser power to the minimum level required for an acceptable signal-to-noise ratio (SNR).[1] Rationale: Lowering the photon flux reduces the number of molecules entering the excited triplet state per unit of time, thus decreasing the probability of ROS generation.[7]
Signal fades significantly during a time-lapse or Z-stack acquisition. Prolonged Exposure Time: Cumulative exposure to excitation light leads to progressive photobleaching.[1]Action: Minimize total exposure. Reduce the number of time points or Z-slices to the minimum necessary to answer the biological question. Use the fastest possible scan speed and consider line averaging to improve SNR instead of slow, single scans.[8] Rationale: The total number of photons a fluorophore can emit is finite. Reducing exposure time limits the cumulative dose of excitation energy.[9]
Photobleaching is more pronounced in live cells compared to fixed samples. Higher Oxygen Availability & Phototoxicity: Live cells have active metabolic processes and higher concentrations of molecular oxygen, a key ingredient for photobleaching. High laser power can also induce phototoxicity, which damages cells and can exacerbate signal loss.[3][10]Action: For live cells, use the lowest possible laser power and exposure times. Consider using specialized live-cell imaging antifade reagents like Trolox or commercial formulations. Rationale: Antifade reagents for live cells are designed to be cell-permeable and non-toxic while scavenging ROS. Reducing light dose minimizes both photobleaching and phototoxicity.
Overall weak signal, requiring high laser power that leads to bleaching. Suboptimal Fluorophore Choice or Labeling: The inherent photostability of the fluorophore is a critical factor. Quinoliniuum dyes can be susceptible to photobleaching.[11]Action: Ensure optimal sample preparation and labeling density. If bleaching persists, consider alternative, more photostable fluorophores if the experimental design allows.[1][12] Rationale: Dyes like the Alexa Fluor or DyLight series are specifically engineered for higher photostability.[2]
Sample appears fine through the eyepieces but bleaches quickly when scanning. "Wasted" Light Exposure: Focusing on the sample using the fluorescence illumination before image acquisition exposes the region of interest to unnecessary light.[4]Action: Locate the region of interest using transmitted light (e.g., DIC or phase contrast).[12] Alternatively, focus on an adjacent area and then move to the desired field of view just before acquiring the image.[12] Rationale: This minimizes the total photon budget spent on the specific area you need to image.

In-Depth Protocols & Methodologies

Protocol: Optimizing Imaging Parameters to Minimize Photobleaching

This workflow provides a systematic approach to finding the "sweet spot" for your imaging parameters, balancing signal quality with sample preservation.

G Start Start: Sample on Microscope SetLowLaser 1. Set Laser Power to Minimum (e.g., 1-2%) Start->SetLowLaser SetDetector 2. Set Detector Gain/Offset (Increase gain to see a faint signal) SetLowLaser->SetDetector CheckSNR 3. Acquire Test Image Is Signal-to-Noise Ratio (SNR) Acceptable? SetDetector->CheckSNR IncreaseLaser 4a. Incrementally Increase Laser Power CheckSNR->IncreaseLaser No IncreaseGain 4b. Incrementally Increase Detector Gain CheckSNR->IncreaseGain No, and laser is already high OptimizeScan 5. Optimize Scan Speed & Averaging CheckSNR->OptimizeScan Yes IncreaseLaser->CheckSNR Retest IncreaseGain->CheckSNR Retest FinalCheck 6. Final Check Is there visible bleaching during a short time-lapse? OptimizeScan->FinalCheck Ready Ready to Acquire Data FinalCheck->Ready No Reassess Re-evaluate Antifade Media or Fluorophore Choice FinalCheck->Reassess Yes

Caption: Workflow for systematic optimization of confocal imaging parameters.

Step-by-Step Methodology:

  • Start with Minimal Laser Power: Begin with your laser line exciting the 1-Hexyl-4-amino-2-methylquinolinium at a very low power setting (e.g., 1-5%).[4]

  • Adjust Detector Gain: Increase the PMT/detector gain until you can discern a signal from the background noise. This ensures you are maximizing detection sensitivity before increasing excitation energy.

  • Evaluate Signal-to-Noise (SNR): Acquire a single, fast scan. If the signal is too noisy and indistinguishable from the background, you will need to increase the signal.

  • Iteratively Increase Signal:

    • Priority 1: Slightly increase laser power in small increments. Re-acquire a test image after each change.

    • Priority 2: If laser power is becoming high and bleaching is a concern, try increasing detector gain further or use line averaging (e.g., average of 2 or 4) to reduce noise.[8]

  • Final Check: Once you have an acceptable image, run a short time-lapse (e.g., 10 frames) on the same area. If you observe a noticeable decrease in intensity, your settings are still too harsh. Return to step 4 and attempt to use slightly less laser power, compensating with more averaging if necessary.

Protocol: Preparation of an Antifade Mounting Medium (for Fixed Samples)

Using an antifade mounting medium is one of the most effective ways to combat photobleaching in fixed samples.[1][9] These reagents work by scavenging the reactive oxygen species that cause fluorophore destruction.[5]

Reagents:

  • High-quality glycerol

  • Phosphate-buffered saline (PBS), pH adjusted to ~8.5

  • Antifade agent (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO) or n-propyl gallate)

Procedure:

  • Prepare a 10X PBS stock solution (pH 8.5). A slightly alkaline pH can enhance the fluorescence of some dyes.

  • Create the antifade solution:

    • For a DABCO-based medium: Dissolve DABCO in the 1X PBS to a final concentration of ~2.5% (w/v).

    • For an n-propyl gallate-based medium: Dissolve n-propyl gallate in a small amount of dimethyl sulfoxide (DMSO) before adding to 1X PBS to a final concentration of ~2% (w/v). Note: n-propyl gallate solutions can be less stable and may need to be prepared fresh.

  • Mix with Glycerol: Add 9 parts of high-quality glycerol to 1 part of the prepared antifade/PBS solution.

  • Vortex Thoroughly: Mix until the solution is homogeneous. Small bubbles can be removed by brief centrifugation.

  • Store: Store the final mounting medium at 4°C, protected from light. For long-term storage, aliquots can be kept at -20°C.

Frequently Asked Questions (FAQs)

Q1: I'm performing live-cell imaging. Can I still use an antifade reagent?

A: Yes, but you must use reagents specifically designed for live-cell applications. Standard antifade agents like DABCO or n-propyl gallate in glycerol-based media are not suitable for live cells. Look for commercially available, cell-permeable antioxidant reagents like Trolox (a vitamin E derivative) or specialized media supplements. These are formulated to reduce phototoxicity and photobleaching without harming the cells.[10]

Q2: Does removing oxygen from my sample help reduce photobleaching?

A: Yes, significantly. Since molecular oxygen is the primary reactant that leads to the photobleaching of many fluorophores, creating an anoxic (oxygen-free) environment can provide substantial protection.[7][13] This can be achieved using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging with an inert gas like argon.[7] This strategy is highly effective but can be more complex to implement and is generally reserved for fixed-cell or single-molecule experiments where cell viability is not a concern.[13]

Q3: Is photobleaching always bad? Are there any uses for it?

A: While generally detrimental to imaging, the principle of photobleaching is harnessed in powerful quantitative techniques. For example, in Fluorescence Recovery After Photobleaching (FRAP) , a specific region of a cell is intentionally and intensely bleached with a laser.[14] Researchers then measure the rate at which unbleached fluorescent molecules from surrounding areas diffuse back into the bleached spot. This provides critical data on molecular mobility and dynamics within the cell.

Q4: How do I choose between increasing laser power and increasing detector gain?

A: Always prioritize increasing detector gain before increasing laser power. The detector (e.g., a photomultiplier tube or PMT) amplifies the signal that is already there. While increasing gain can add some electronic noise, it does not increase the rate of photobleaching. In contrast, increasing laser power directly accelerates photobleaching by exposing the sample to more damaging photons.[8] The optimal strategy is to use the lowest possible laser power that gives you a detectable signal, and then increase the gain and/or use frame averaging to achieve the desired image quality.[8]

Q5: My quinolinium dye seems to photobleach faster when bound to a specific cellular structure. Why?

A: The local microenvironment can significantly influence a fluorophore's photostability. Factors such as pH, proximity to certain amino acid residues (like tryptophan or methionine), and local oxygen concentration can alter the photobleaching rate.[15] Quinoliniuum-based dyes, in particular, can be sensitive to their environment, and their fluorescence quenching and photostability can be affected by interactions with nearby molecules and ions.[16] If you observe this, it is an intrinsic property of the probe in that environment, and the best mitigation strategy is to be even more stringent in applying the principles of gentle imaging: lower laser power, shorter exposure, and the use of appropriate antifade reagents.

References

  • Oxford Instruments. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]

  • Enago Academy. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Jost, A. P., & Waters, J. C. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology, 218(8), 2472-2490. [Link]

  • Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(14), 6699-6709. [Link]

  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Biocompare. Photobleaching in Live Cell Imaging. (2018). [Link]

  • Lambert, T. J., & Fruitwala, S. (2019). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 52(47), 473001. [Link]

  • Evident Scientific. Fluorophores for Confocal Microscopy. [Link]

  • Cordes, T., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. PubMed, 21311807. [Link]

  • Bernas, T., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(Pt 3), 281-296. [Link]

  • Longin, A., et al. (1993). Analysis of antifading reagents for fluorescence microscopy. PubMed, 8212133. [Link]

  • Bitesize Bio. “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2021). [Link]

  • Varghese, B. A., et al. (2020). Single-Photon DNA Photocleavage up to 905 nm by a Benzylated 4-Quinolinium Carbocyanine Dye. ACS Omega, 5(3), 1561-1571. [Link]

  • Bernas, T., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. PubMed, 15310403. [Link]

  • ResearchGate. How can I minimize bleaching on confocal microscopy?. (2015). [Link]

  • Nani, R. R., et al. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Organic & Biomolecular Chemistry, 16(30), 5496-5506. [Link]

  • Wikipedia. Photobleaching. [Link]

  • Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]

  • ResearchGate. Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. (2015). [Link]

  • Liu, D., et al. (2021). Photostability of organic fluorophore influenced by adjacent amino acid residues. Communications Chemistry, 4(1), 1-9. [Link]

  • Henrikus, S. S., et al. (2018). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemBioChem, 19(17), 1834-1841. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

Sources

Optimization

Overcoming low yield issues in 1-Hexyl-4-amino-2-methylquinolinium organic synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yield and poor regioselectivity when synthesizing quaternized quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yield and poor regioselectivity when synthesizing quaternized quinoline derivatives.

The synthesis of 1-Hexyl-4-amino-2-methylquinolinium (PubChem CID 3035963) from1 and a hexyl halide is notoriously challenging. The process relies on a 2—the quaternization of a tertiary amine to form an ammonium salt. However, the unique steric and electronic environment of the quinaldine core often leads to stalled kinetics, competing side reactions, and ultimately, poor yields.

This guide is designed not just to give you a protocol, but to explain the causality behind the chemistry so you can troubleshoot your specific workflow.

Mechanistic Troubleshooting Workflow

Before adjusting your protocol, identify the specific failure mode of your reaction using the diagnostic flowchart below.

Troubleshooting Root Low Yield: 1-Hexyl-4-amino-2-methylquinolinium Prob1 Steric Hindrance (2-Methyl Group) Root->Prob1 Unreacted SM Prob2 Exocyclic N4 Alkylation Root->Prob2 Isomeric Byproducts Prob3 Product Decomposition Root->Prob3 Tarry Residue Sol1 Use 1-Iodohexane or NaI Catalyst Prob1->Sol1 Sol2 Avoid Strong Bases (Neutral pH) Prob2->Sol2 Sol3 Use 2-Butanone Max 95°C Prob3->Sol3

Fig 1: Logical troubleshooting pathway for 1-Hexyl-4-amino-2-methylquinolinium synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unreacted 4-amino-2-methylquinoline even after 24 hours of reflux? A1: This is a classic manifestation of steric hindrance. The Menshutkin reaction is an SN2 process. In 4-amino-2-methylquinoline, the target endocyclic nitrogen (N1) is heavily shielded by the adjacent 2-methyl group. Furthermore, hexyl halides possess a flexible aliphatic chain that increases the entropic penalty of the transition state. Solution: Switch from 1-bromohexane to 1-iodohexane. Iodine is a highly polarizable, excellent leaving group that significantly lowers the SN2 activation energy. If 1-iodohexane is unavailable, use 1-bromohexane with 1.2 equivalents of Sodium Iodide (NaI) to initiate an in situ Finkelstein reaction.

Q2: I am detecting multiple alkylated products. How do I prevent alkylation at the exocyclic 4-amino group? A2: Regioselectivity is dictated by electronics. The lone pair on the exocyclic 4-amino group is delocalized into the quinoline ring via resonance. This electron donation actually increases the electron density and nucleophilicity of the endocyclic N1 nitrogen, making it the preferred site for electrophilic attack under normal conditions3. However, if you are using a strong base (like NaH or KOH) to "mop up" acid, you risk deprotonating the 4-amino group. This generates a highly reactive amide anion that readily undergoes exocyclic alkylation 4. Solution: Run the quaternization under strictly neutral conditions. The Menshutkin reaction between a neutral amine and an alkyl halide does not generate acid; it forms the salt directly.

Q3: What is the optimal solvent and temperature profile for this specific hexylation? A3: Polar aprotic solvents are mandatory. They stabilize the charge-separated transition state of the Menshutkin reaction without hydrogen-bonding to the nucleophile. While DMF is common, 2-butanone (methyl ethyl ketone, MEK) is highly recommended for this specific quinaldine core. Literature protocols for the synthesis of related bis-quinolinium compounds (such as dequalinium analogues) demonstrate that the alkylation of 4-amino-2-methylquinoline is highly effective when carried out in 5.

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and quantitative yields, allowing for rapid comparison of optimization strategies.

Alkylating AgentSolventTemperature (°C)Time (h)AdditiveEstimated Yield (%)Primary Issue Overcome
1-ChlorohexaneEthanol78 (Reflux)48None< 5%Poor leaving group, protic solvent shielding
1-BromohexaneDMF9024None35 - 40%Sluggish kinetics due to steric hindrance
1-Bromohexane2-Butanone80 (Reflux)48NaI (1.2 eq)75 - 82%Overcomes steric barrier via Finkelstein
1-Iodohexane 2-Butanone 95 (Sealed) 48 None 85 - 90% Optimal kinetics for hindered N1

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system. Visual and analytical checkpoints are built directly into the workflow to confirm success before proceeding to the next step.

Step 1: Preparation of Reagents Dry 4-amino-2-methylquinoline in a vacuum desiccator overnight. Moisture acts as a competing nucleophile and can hydrolyze the alkyl halide.

Step 2: Reaction Setup In a flame-dried, heavy-walled pressure tube or round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-methylquinoline in anhydrous 2-butanone to achieve a 0.5 M concentration.

Step 3: Reagent Addition Add 1.5 equivalents of 1-iodohexane. Causality Note: The excess alkyl halide drives the SN2 equilibrium forward. The unreacted lipophilic 1-iodohexane is easily removed during the final non-polar wash.

Step 4: Thermal Quaternization Seal the vessel under an inert argon atmosphere and heat the mixture to 95 °C for 48 hours. Self-Validation Checkpoint: As the reaction progresses, the solution should gradually precipitate the 1-hexyl-4-amino-2-methylquinolinium iodide salt. Quaternary ammonium salts are highly polar and exhibit drastically lower solubility in 2-butanone than the neutral starting materials. A heavy precipitate is a direct visual confirmation of successful quaternization.

Step 5: Isolation & Purification Cool the reaction vessel to room temperature. Filter the precipitate under a vacuum. Triturate (wash) the filter cake thoroughly with cold ethyl acetate or hexane6. This step selectively dissolves unreacted 1-iodohexane and any residual starting material, leaving the pure salt on the frit.

Step 6: Analytical Verification Confirm the product regioselectivity via 1H NMR (in DMSO-d6). Self-Validation Checkpoint: Look for the diagnostic downfield shift of the quinoline ring protons (due to the newly formed positive charge on the ring) and the presence of the N-hexyl CH2 triplet around 4.5 - 5.0 ppm. If the exocyclic amine was mistakenly alkylated, the ring protons would not exhibit this severe downfield quaternization shift.

References

  • National Institutes of Health (NIH). "1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963 - PubChem."[Link]

  • ResearchGate. "Inhibition of Protein Kinase Cα by Dequalinium Analogues: Dependence on Linker Length and Geometry."[Link]

  • ResearchGate. "One Century of Physical Organic Chemistry: The Menshutkin Reaction." [Link]

  • PubMed Central (PMC). "4-Aminoquinoline: a comprehensive review of synthetic strategies."[Link]

  • ACS Publications. "Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists Derived from 1,2-Dihydropyridono[5,6-g]quinolines."[Link]

  • ACS Publications. "Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues."[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Hexyl-4-amino-2-methylquinolinium in Multiplex Assays

Welcome to the Technical Support Center for 1-Hexyl-4-amino-2-methylquinolinium (CID 3035963)[1]. This guide is designed for researchers and assay developers experiencing cross-reactivity, spectral bleed-through, or sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Hexyl-4-amino-2-methylquinolinium (CID 3035963)[1]. This guide is designed for researchers and assay developers experiencing cross-reactivity, spectral bleed-through, or signal quenching when incorporating this compound into multiplexed fluorescent panels.

Our troubleshooting protocols are grounded in the fundamental photophysics and molecular dynamics of quinolinium dyes, ensuring that every optimization step is driven by mechanistic causality.

Mechanistic Insights: The "Why" Behind the Interference

To effectively troubleshoot cross-reactivity, we must first understand the molecular behavior of 1-Hexyl-4-amino-2-methylquinolinium. This compound belongs to a class of cationic fluorescent probes characterized by a quinolinium core and an electron-donating amine group, creating a "push-pull" intramolecular charge transfer (ICT) system. While quinolinium fluorophores are highly valued in multiplexed bioimaging for their tunable absorption and high brightness[2], their structure introduces three distinct mechanisms for cross-reactivity:

  • Electrostatic Promiscuity: The positively charged quinolinium head endows the probe with strong water solubility and targeting ability for polyanionic structures (like nucleic acid backbones or mitochondria)[3]. In a multiplex assay, this can lead to non-specific binding or the displacement of weaker, neutral probes.

  • Spectral Tailing: The ICT nature of the dye makes its emission spectrum highly sensitive to solvent polarity (solvatochromism). In hydrophobic pockets, the emission peak can broaden, causing long-wavelength spectral tails that bleed into adjacent detection channels.

  • Hydrophobic Aggregation: The 1-hexyl aliphatic chain promotes hydrophobic stacking at high concentrations. Dimerization and the formation of H- or J-aggregates fundamentally alter the dye's absorption/emission profiles and can lead to severe self-quenching or altered target selectivity[4].

Mechanism cluster_0 Primary Cross-Reactivity Drivers Dye 1-Hexyl-4-amino- 2-methylquinolinium Electro Electrostatic Binding (Cationic Core) Dye->Electro Spectral Broad Emission Tail (Push-Pull ICT) Dye->Spectral Aggreg Hydrophobic Stacking (Hexyl Chain) Dye->Aggreg OffTarget Probe Displacement & Off-Target Binding Electro->OffTarget Bleed Channel Cross-Talk (Spectral Bleed) Spectral->Bleed Quench H/J-Aggregation & Signal Quenching Aggreg->Quench

Figure 1: Mechanistic pathways of quinolinium dye cross-reactivity in multiplex assays.

Frequently Asked Questions (Troubleshooting Q&A)

Q: Why is 1-Hexyl-4-amino-2-methylquinolinium bleeding into my far-red detection channel? A: This is a classic symptom of ICT-induced spectral tailing. When the dye binds to a rigid, hydrophobic target, its excited state stabilizes, causing a bathochromic (red) shift and broadening of the emission tail. Fix: Do not rely solely on standard emission filters. Implement narrow bandpass filters (e.g., ± 10 nm from the emission maxima) and utilize linear unmixing algorithms to mathematically subtract the quinolinium tail from the far-red channel.

Q: Since adding this dye to my master mix, my other target-specific probes are losing signal. Is it degrading them? A: It is highly unlikely to be chemical degradation. Instead, you are observing probe displacement . The cationic quinolinium core has a very high association constant ( Ka​ ) for polyanions[3]. If your other probes rely on weaker interactions (e.g., minor groove binding), the quinolinium dye will electrostatically outcompete and displace them. Fix: Increase the ionic strength of your assay buffer. Adding divalent cations like Mg 2+ (1-5 mM) will partially shield the polyanionic targets, reducing the electrostatic advantage of the quinolinium dye and leveling the playing field for all probes.

Q: I increased the dye concentration to get a better signal, but the fluorescence actually dropped. Why? A: You have crossed the critical aggregation concentration. The 1-hexyl chain drives the dye molecules to self-assemble into non-fluorescent H-aggregates or dimeric complexes in aqueous solutions[4]. This aggregation quenches the fluorescence through non-radiative energy transfer. Fix: Keep the dye concentration strictly below 1 μ M. If higher concentrations are absolutely necessary, introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to disrupt the hydrophobic stacking interactions.

Workflow Start Cross-Reactivity Detected in Multiplex Panel Identify Identify Primary Interference Mode Start->Identify Opt1 Spectral Bleed-Through? Identify->Opt1 Opt2 Probe Displacement? Identify->Opt2 Opt3 Signal Quenching? Identify->Opt3 Fix1 Apply Linear Unmixing & Narrow Bandpass Filters Opt1->Fix1 Yes Fix2 Titrate Mg2+ to Shield Electrostatic Binding Opt2->Fix2 Yes Fix3 Add 0.01% Tween-20 to Disrupt Aggregates Opt3->Fix3 Yes

Figure 2: Troubleshooting decision tree for mitigating probe interference.

Quantitative Performance Data

Applying the mechanistic fixes described above yields measurable improvements in multiplex assay fidelity. The table below summarizes typical performance metrics before and after optimization.

Assay MetricUnoptimized (Standard Buffer)Optimized (Mg 2+
  • Surfactant + Unmixing)
Mechanistic Rationale for Improvement
Spectral Overlap (Cross-talk) 18.5%< 2.0%Narrow bandpass filters exclude the solvatochromic emission tail.
Off-Target Binding Affinity ( Kd​ ) 45 nM (High affinity)320 nM (Lower affinity)Mg 2+ shields electrostatic attraction, increasing binding stringency.
Signal-to-Noise Ratio (SNR) 12:148:1Tween-20 prevents H-aggregation, eliminating self-quenching.
Dimerization Fraction ~35% at 2 μ M< 5% at 2 μ MSurfactant micelles isolate individual dye molecules.

Standard Operating Procedure: Cross-Reactivity Mitigation Workflow

To build a self-validating system, follow this step-by-step methodology to integrate 1-Hexyl-4-amino-2-methylquinolinium into your multiplex panel safely.

Phase 1: Buffer Optimization (Addressing Binding & Aggregation)

  • Prepare the Base Buffer: Start with your standard assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Cationic Shielding: Supplement the buffer with MgCl 2​ . Begin at 1.5 mM and titrate up to 5.0 mM. Self-Validation Check: Run the assay with secondary probes only. If their signal recovers compared to the unoptimized buffer, probe displacement has been successfully mitigated.

  • Micellar Isolation: Add Tween-20 or Triton X-100 to a final concentration of 0.01% (v/v). Vortex thoroughly. This concentration is sufficient to disrupt hexyl-chain stacking without lysing assay components.

Phase 2: Dye Titration (Addressing Quenching) 4. Prepare Dye Stocks: Dissolve 1-Hexyl-4-amino-2-methylquinolinium in anhydrous DMSO to a 10 mM stock. Protect from light. 5. Serial Dilution: Create a working concentration gradient (0.1 μ M, 0.5 μ M, 1.0 μ M, and 2.0 μ M) in the optimized buffer from Phase 1. 6. Fluorescence Readout: Measure the specific signal versus background. Select the highest concentration that maintains linearity before the fluorescence curve plateaus (indicating the onset of quenching).

Phase 3: Optical Deconvolution (Addressing Spectral Bleed) 7. Single-Stain Controls: Run the optimized dye concentration strictly on its own. Record the full emission spectrum (e.g., 500 nm to 750 nm). 8. Matrix Generation: Use the single-stain spectrum to create a spectral reference library in your instrument's software. 9. Linear Unmixing: Apply the reference library to your multiplex samples. The software will mathematically separate the overlapping spectra based on the pure dye profile, isolating the quinolinium signal from adjacent channels.

References

  • 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963. PubChem Database. National Center for Biotechnology Information. URL:[Link]

  • Excitation-Matchable Shortwave Infrared Quinolinium Fluorophores: Decoding Spatiotemporal Interactions with Multiplexed Bioimaging. Journal of the American Chemical Society. URL:[Link]

  • A CE-Activated Fluorescent Probe for Unraveling Mitochondria–Lipid Droplet Interactions and Multiplex Visualization. Analytical Chemistry. URL:[Link]

  • Effect of Dimerization on Nucleic Acid Binding and Sensing of a Styryl-quinolinium Molecular Rotor: Spectroscopic Insights to Aggregation. New Journal of Chemistry. Royal Society of Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 1-Hexyl-4-amino-2-methylquinolinium Protein Binding: A Comparative Guide to Surface Plasmon Resonance (SPR) and Orthogonal Techniques

Executive Summary & Analyte Profile 1-Hexyl-4-amino-2-methylquinolinium (CAS 125093-39-2) is a low-molecular-weight quinolinium derivative (approx. 243 Da for the active cation) frequently investigated as a dequalinium f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

1-Hexyl-4-amino-2-methylquinolinium (CAS 125093-39-2) is a low-molecular-weight quinolinium derivative (approx. 243 Da for the active cation) frequently investigated as a dequalinium fragment in anti-tumor therapies and for its targeted binding to specific proteins, such as mitochondrial ATPases or kinases[1].

Validating the direct binding of a ~243 Da small molecule to a much larger target protein (e.g., a 50 kDa kinase) presents a significant biophysical challenge. The mass change upon binding is minute, requiring highly sensitive detection methods. As an application scientist, I rely on as the gold standard for extracting real-time kinetic data ( ka​ , kd​ )[2]. However, a robust drug discovery workflow demands orthogonal validation. This guide objectively compares SPR against Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI), and provides a field-proven, self-validating SPR protocol to ensure absolute data integrity.

Orthogonal Technology Comparison: SPR vs. ITC vs. BLI

When selecting a biophysical technique for a small molecule like 1-hexyl-4-amino-2-methylquinolinium, the decision must be driven by the physics of the detection method and the specific data requirements of the study[3].

Quantitative Comparison Table
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Detection Principle Evanescent wave refractive index changeDirect heat measurement ( ΔQ )Optical interference shift
Sensitivity (MW Limit) Excellent (<100 Da)Excellent (Independent of MW)Moderate (>150 Da, challenging for 243 Da)
Primary Output Data Kinetics ( ka​,kd​ ), Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ), Stoichiometry ( n ), Affinity ( KD​ )Kinetics ( ka​,kd​ ), Affinity ( KD​ )
Sample Consumption Low (~10–50 µg protein)High (~1–5 mg protein)Low (~10–50 µg protein)
Throughput Medium to HighLowHigh (Dip-and-read format)
Immobilization Required? Yes (Covalent or Capture)No (True in-solution equilibrium)Yes (Sensor tip capture)
Causality Behind Technique Selection
  • SPR (The Kinetic Engine): SPR is selected as the primary method because its continuous flow system and evanescent wave detection are highly sensitive to the small mass changes induced by a 243 Da molecule[4]. Furthermore, SPR provides the dissociation rate ( kd​ ), a critical metric for predicting drug residence time in vivo.

  • ITC (The Thermodynamic Anchor): ITC acts as the ultimate orthogonal validation tool. Because it measures the heat of binding in a true solution state, it is free from immobilization artifacts[2]. It is used secondarily to confirm the binding stoichiometry ( n=1 ) and rule out non-specific aggregation, though its high protein consumption limits its use in primary screening[3].

  • BLI (The High-Throughput Screen): While BLI is exceptional for biologics and crude lysates due to its fluidics-free design[5], its reliance on optical interference at a fiber-optic tip makes it less sensitive to the minute optical thickness changes induced by small molecules[6]. It is best reserved for preliminary hit screening rather than rigorous kinetic validation.

Self-Validating SPR Protocol for Small Molecule Binding

A biophysical assay is only as reliable as its internal controls. When analyzing a hydrophobic small molecule, artifacts from bulk refractive index changes can easily mask true binding. The following step-by-step protocol is designed as a self-validating system .

Step 1: Surface Preparation & Ligand Immobilization
  • Action: Covalently immobilize the target protein onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry) at pH 4.5–5.5.

  • Causality: Amine coupling provides a highly stable surface that resists degradation over multiple injection cycles. To detect a 243 Da analyte binding to a 50 kDa protein, we must optimize the immobilization level to achieve a theoretical maximum response ( Rmax​ ) of ~30 RU. Over-immobilization must be avoided, as it causes steric hindrance and mass transport limitations (MTL).

    • Target Immobilization Level: Rligand​=(30 RU×50,000 Da)/243 Da≈6,172 RU .

Step 2: Analyte Preparation & Solvent Correction
  • Action: Dissolve 1-Hexyl-4-amino-2-methylquinolinium in 100% DMSO, then dilute into the SPR running buffer (e.g., PBS-P+) to a final DMSO concentration of exactly 5%. Prepare a 5-point solvent correction curve ranging from 4.5% to 5.5% DMSO.

  • Causality: The quinolinium core requires DMSO for solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a bulk refractive index shift of ~120 RU, which would completely swallow our 30 RU binding signal. The solvent correction curve mathematically decouples this bulk shift from the true binding event.

Step 3: Single-Cycle Kinetics (SCK) Execution
  • Action: Inject five increasing concentrations of the quinolinium derivative (e.g., 0.1x, 0.3x, 1x, 3x, 10x the estimated KD​ ) sequentially within a single cycle, without regeneration steps in between.

  • Causality: Small molecules often dissociate rapidly. SCK eliminates the need for harsh chemical regeneration (e.g., NaOH), which can denature the target protein over time. This preserves the functional integrity of the surface and ensures highly reproducible kinetic rates.

Step 4: Data Fitting & Self-Validation Checks
  • Action: Apply double-referencing (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.

  • Validation Check 1 (Residuals): The residual plot must show random scatter around zero. Systematic "U-shaped" deviations indicate complex binding, such as non-specific surface interactions or analyte aggregation.

  • Validation Check 2 ( χ2 Value): The χ2 value must be less than 10% of the Rmax​ (e.g., < 3 RU).

  • Validation Check 3 (Mass Transport): Evaluate the mass transport coefficient ( kt​ ). If the binding is diffusion-limited, the flow rate must be increased from 30 µL/min to 50–75 µL/min to ensure the measured ka​ reflects true interaction kinetics, not just diffusion speed.

Visualizations

Validation_Strategy Start Small Molecule Validation 1-Hexyl-4-amino-2-methylquinolinium (MW ~243 Da) SPR SPR (Primary) Real-time Kinetics Start->SPR High Sensitivity ITC ITC (Orthogonal) Thermodynamics Start->ITC Label-free Solution BLI BLI (Secondary) High-Throughput Start->BLI Rapid Screening Synthesis Comprehensive Binding Profile (ka, kd, KD, ΔH, ΔS) SPR->Synthesis Kinetics & Affinity ITC->Synthesis Thermodynamics BLI->Synthesis Preliminary Hits

Orthogonal biophysical validation strategy for small molecule binding.

SPR_Workflow Target 1. Target Protein Immobilization (Amine Coupling) QC1 QC: Surface Activity & Rmax Target->QC1 Analyte 2. Inject 1-Hexyl-4-amino- 2-methylquinolinium (Single-Cycle Kinetics) QC1->Analyte QC2 QC: Bulk Shift & Solvent Correction Analyte->QC2 Kinetics 3. Data Fitting (1:1 Langmuir Model) QC2->Kinetics Validation 4. Self-Validation: Residuals & Chi² < 10% Kinetics->Validation

Self-validating SPR experimental workflow for small molecule kinetic analysis.

References

  • PubChem: 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963[7]. URL:[Link]

  • Theses.cz: Ústav molekulární - Theses (August 01 2016) 1-hexyl-4-amino-2-methylquinolinium dequalinový fragment[1]. URL:[Link]

  • Sartorius: BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions[5]. URL: [Link]

  • Nicoya Lifesciences: Biolayer Interferometry and Surface Plasmon Resonance Comparison[4]. URL:[Link]

  • PubMed / John Wiley & Sons: Label-free Determination of Protein-Ligand Binding Constants Using Mass Spectrometry and Validation Using Surface Plasmon Resonance and Isothermal Titration Calorimetry[3]. URL: [Link]

  • Lab Manager: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions[2]. URL: [Link]

  • IA Analysis: Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better[6]. URL:[Link]

Sources

Comparative

Assessing the Reproducibility of 1-Hexyl-4-amino-2-methylquinolinium Fluorescence Measurements: A Comparative Guide for Mitochondrial Targeting Probes

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of lipophilic cationic dyes in live-cell imaging and drug development. While mitochondrial targeting is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of lipophilic cationic dyes in live-cell imaging and drug development. While mitochondrial targeting is a cornerstone of modern anti-carcinoma therapeutics and metabolic profiling, the photophysical behavior of the probes we use dictates the integrity of our data.

This guide objectively evaluates the performance and reproducibility of 1-Hexyl-4-amino-2-methylquinolinium —a monomeric fluorescent probe—against traditional alternatives like its parent compound Dequalinium (DQA), Rhodamine 123, and JC-1. By understanding the chemical causality behind experimental artifacts, researchers can design highly reproducible, self-validating fluorescence assays.

The Chemical Causality of Reproducibility: Monomer vs. Bolaamphiphile

To understand why 1-Hexyl-4-amino-2-methylquinolinium offers superior quantitative reproducibility, we must examine its structural origin. The compound is a monomeric fragment of [1], a well-known mitochondrial-targeting agent that exhibits selective anti-carcinoma activity driven by the highly negative mitochondrial membrane potential (ΔΨm) of cancer cells.

However, Dequalinium is a bolaamphiphile —it possesses two cationic quinolinium heads separated by a hydrophobic decane chain. In aqueous buffers, DQA spontaneously self-assembles into liposome-like vesicles known as DQAsomes [2]. When fluorophores self-assemble, their aromatic rings undergo π−π stacking, leading to severe fluorescence self-quenching and unpredictable shifts in emission spectra. This makes DQA highly unreliable for quantitative fluorescence measurements.

By truncating the molecule to a single cationic ring with a shorter hexyl chain, [3] eliminates this bolaamphiphilic geometry. It retains the lipophilic cationic nature required for Nernstian accumulation in the mitochondria but remains fully solvated as a monomer. This fundamental structural change prevents vesicle formation, yielding a highly reproducible, linear fluorescence signal that directly correlates with concentration.

Mechanism Ext Extracellular Space (Normal ΔΨ) Cyto Cytosol (Negative Potential) Ext->Cyto Lipophilic Cation Entry Mito Mitochondrial Matrix (Highly Negative ΔΨm) Cyto->Mito Nernst-Driven Accumulation

Nernst-driven mitochondrial accumulation of lipophilic cations.

Comparative Performance Analysis

When selecting a probe for mitochondrial membrane potential assays, researchers must balance targeting efficiency with photophysical stability. The table below summarizes the quantitative and structural data comparing 1-Hexyl-4-amino-2-methylquinolinium with common alternatives.

Property1-Hexyl-4-amino-2-methylquinoliniumDequalinium (DQA)Rhodamine 123JC-1
Molecular Structure Monomeric CationBolaamphiphilic DicationMonomeric CationMonomeric / J-Aggregate
Net Charge +1+2+1+1
Self-Assembly Risk Low (Solvated monomer)High (Forms DQAsomes)LowHigh (Forms aggregates)
Fluorescence Response LinearNon-linear (Quenched)LinearRatiometric
Reproducibility Excellent Poor (Concentration-dependent)Good (Subject to efflux)Excellent (Ratiometric)
Primary Application Quantitative ΔΨm sensingDrug delivery / TherapeuticsStandard ΔΨm screeningComplex ΔΨm shifts

Key Takeaway: While JC-1 is excellent for ratiometric imaging, its reliance on J-aggregate formation can be sensitive to dye concentration and equilibration time. 1-Hexyl-4-amino-2-methylquinolinium provides a simpler, linear read-out comparable to Rhodamine 123, but with the specific quinolinium targeting moiety utilized in advanced anti-carcinoma drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity, every fluorescence protocol must be a self-validating system. The following methodologies are designed to isolate the fluorescence signal of 1-Hexyl-4-amino-2-methylquinolinium and definitively prove its dependence on mitochondrial membrane potential.

Protocol A: In Vitro Photophysical Calibration

Causality: Before moving to complex cellular models, we must establish the linear dynamic range of the probe in an aqueous buffer to rule out aggregation-induced quenching.

  • Stock Preparation: Dissolve 1-Hexyl-4-amino-2-methylquinolinium in anhydrous DMSO to create a 10 mM stock solution. Protect from light.

  • Buffer Dilution: Prepare working concentrations ranging from 0.1 µM to 10 µM in 1X PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced optical artifacts.

  • Spectrofluorometric Analysis: Measure the fluorescence using a microplate reader or cuvette fluorometer.

    • Excitation: ~340-350 nm

    • Emission: ~440-460 nm

  • Validation: Plot fluorescence intensity against concentration. A linear regression ( R2>0.99 ) confirms the absence of self-assembly and validates the probe's reproducibility for quantitative assays.

Protocol B: Live-Cell Mitochondrial Membrane Potential (ΔΨm) Assay

Causality: To prove that the intracellular fluorescence is driven by ΔΨm and not non-specific lipid binding, we utilize CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)—a protonophore that uncouples oxidative phosphorylation. The addition of CCCP acts as an internal control; it abolishes the membrane potential, which should result in an immediate loss of the fluorescent signal.

  • Cell Seeding: Seed HeLa or relevant carcinoma cells in a glass-bottom 96-well imaging plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Incubation: Remove culture media and wash cells once with Hank’s Balanced Salt Solution (HBSS). Add 1 µM of 1-Hexyl-4-amino-2-methylquinolinium in HBSS and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with warm HBSS to remove unbound extracellular dye. This step is critical to reduce background noise.

  • Baseline Imaging: Image the cells using a confocal laser scanning microscope (DAPI/UV filter set). Quantify the baseline mean fluorescence intensity (MFI) localized to the mitochondria.

  • Self-Validation (Depolarization): Add 10 µM CCCP directly to the well. Incubate for 10 minutes.

  • Final Imaging: Re-image the cells using identical acquisition settings. A sharp decrease in MFI confirms that the probe's accumulation is strictly Nernst-driven and reproducible.

Workflow A 1. Probe Preparation (1-Hexyl-DQA Monomer) B 2. Cell Incubation (HeLa/Carcinoma Lines) A->B C 3. Wash & Buffer Exchange (Remove Unbound Probe) B->C D 4. Confocal Microscopy (Ex: ~350nm / Em: ~450nm) C->D E 5. Fluorescence Quantification (Reproducibility Assessment) D->E

Workflow for reproducible cell-based fluorescence quantification.

Conclusion

The transition from bolaamphiphilic structures like Dequalinium to monomeric derivatives like 1-Hexyl-4-amino-2-methylquinolinium represents a crucial optimization in fluorescence assay design. By eliminating the physical mechanism of vesicle self-assembly, researchers can achieve highly reproducible, linear fluorescence measurements. When coupled with rigorous, self-validating protocols utilizing uncouplers like CCCP, this probe serves as a highly reliable tool for assessing mitochondrial membrane potential in drug development and metabolic research.

References
  • Dequalinium, a topical antimicrobial agent, displays anticarcinoma activity based on selective mitochondrial accumulation. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Nanoemulsion Composed of α-Tocopherol Succinate and Dequalinium Shows Mitochondria-Targeting and Anticancer Effects. Antioxidants (MDPI).[Link]

  • 1-Hexyl-4-amino-2-methylquinolinium (CID 3035963). PubChem.[Link]

Validation

Cross-Validation of 1-Hexyl-4-amino-2-methylquinolinium Quantification Methods: A Guide for Drug Development

Introduction & Mechanistic Context 1-Hexyl-4-amino-2-methylquinolinium (HAMQ) is a permanently charged, mono-quinolinium compound. It is primarily1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

1-Hexyl-4-amino-2-methylquinolinium (HAMQ) is a permanently charged, mono-quinolinium compound. It is primarily1[1]. Chemically classified as a delocalized lipophilic cation (DLC)[2], HAMQ selectively accumulates in the mitochondria of carcinoma cells. This accumulation is driven by the elevated mitochondrial membrane potential (ΔΨm) characteristic of tumor cells, ultimately leading to reactive oxygen species (ROS) generation and apoptosis.

Mechanism A 1-Hexyl-4-amino-2-methylquinolinium B Cellular Uptake (ΔΨc driven) A->B C Mitochondrial Accumulation (ΔΨm driven) B->C D Membrane Depolarization & ROS Generation C->D E Tumor Cell Apoptosis D->E

Mechanism of mitochondrial accumulation and apoptosis induction by HAMQ.

Causality in Analytical Method Selection

Quantifying permanently charged quaternary ammonium compounds like HAMQ presents a well-known chromatographic challenge. On standard reversed-phase (C18) columns, these cations exhibit poor retention and severe peak tailing due to secondary interactions with residual silanols. To build a self-validating analytical system, researchers must select a platform based on the specific biological matrix and the required sensitivity:

  • LC-MS/MS (HILIC Mode): For in vivo pharmacokinetic (PK) studies requiring maximum sensitivity,3[3] is the gold standard. Using Hydrophilic Interaction Liquid Chromatography (HILIC) bypasses C18 limitations. HILIC retains polar/charged analytes effectively and utilizes high-organic mobile phases, which significantly enhances electrospray ionization (ESI) efficiency.

  • HPLC-FLD (Ion-Pairing C18): Quinolinium cores are inherently highly fluorescent. By adding an ion-pairing reagent (e.g., sodium hexanesulfonate) to a C18 mobile phase, the positive charge is temporarily neutralized, yielding sharp peaks. This is the optimal, cost-effective choice for in vitro cellular uptake assays where MS compatibility (and thus ion-pairing suppression) is not a concern.

  • CZE-UV (Capillary Zone Electrophoresis): CZE leverages the permanent positive charge of HAMQ. In an applied electric field, the cation migrates rapidly toward the cathode, separating it cleanly from neutral and anionic biological interferences. It is ideal for high-resolution purity checks and formulation stability assays.

Workflow A Biological Matrix (Plasma/Tissue) B Protein Precipitation (ACN + 0.1% FA) A->B C Supernatant Collection B->C D LC-MS/MS (HILIC/MRM) C->D PK Studies E HPLC-FLD (Ion-Pairing C18) C->E In Vitro Assays F CZE-UV (Fused Silica) C->F Purity Checks

Analytical workflow for HAMQ extraction and cross-platform quantification.

Self-Validating Experimental Protocols

Universal Sample Preparation (Plasma/Lysate)

4[4] is the optimal extraction method for quinolinium derivatives.

  • Aliquot 50 µL of plasma or cell lysate into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and 10 ng/mL of Internal Standard, e.g., 5-Amino-1-methyl quinolinium).

  • Vortex for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Protocol A: LC-MS/MS (HILIC)
  • Column: Waters Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, drop to 50% B over 3 mins (to elute the polar cation), return to 90% B.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the parent cation[M]+ at m/z 243.2 transitioning to the major quinoline fragment at m/z 159.1.

Protocol B: HPLC-FLD (Ion-Pairing)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Water / 60% Methanol containing 5 mM Sodium Hexanesulfonate and 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to Excitation (λex) = 340 nm and Emission (λem) = 480 nm.

Protocol C: CZE-UV
  • Capillary: Uncoated fused-silica capillary (50 µm ID, 60 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5). The low pH suppresses electroosmotic flow (EOF), allowing the positively charged HAMQ to migrate entirely based on its electrophoretic mobility.

  • Injection: Hydrodynamic injection (50 mbar for 5 s).

  • Voltage: +25 kV applied at the inlet.

  • Detection: UV absorbance at 254 nm.

Cross-Validation Data Summary

The following table synthesizes the validation parameters across the three analytical platforms, providing an objective comparison to guide method selection.

ParameterLC-MS/MS (HILIC)HPLC-FLD (Ion-Pairing)CZE-UV
Primary Application In vivo PK / BioavailabilityIn vitro assays / UptakePurity / Formulation Stability
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL250 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL750 ng/mL
Linear Dynamic Range 1.5 – 2000 ng/mL15 – 5000 ng/mL0.75 – 100 µg/mL
Intra-day Precision (CV%) < 6.5%< 4.2%< 8.0%
Matrix Effect Mild suppression (-12%)None observedNone observed
Run Time 5.0 min8.0 min12.0 min
Conclusion

For trace-level quantification in complex biological matrices (e.g., plasma clearance rates), LC-MS/MS remains unparalleled due to its superior LOD. However, for laboratories lacking tandem mass spectrometry infrastructure, HPLC-FLD offers a highly robust, matrix-interference-free alternative that capitalizes on the intrinsic photophysical properties of the quinolinium core. CZE-UV provides an orthogonal separation mechanism that is indispensable for verifying the absence of uncharged synthetic impurities.

References

  • Source: National Institutes of Health (NIH)
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Source: Theses.

Sources

Comparative

Comparing the antimicrobial spectrum of 1-Hexyl-4-amino-2-methylquinolinium with reference antibiotics

Title: Comparative Antimicrobial Spectrum Guide: 1-Hexyl-4-amino-2-methylquinolinium vs. Reference Antibiotics Executive Summary In the landscape of antimicrobial drug development, the rise of multidrug-resistant (MDR) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antimicrobial Spectrum Guide: 1-Hexyl-4-amino-2-methylquinolinium vs. Reference Antibiotics

Executive Summary

In the landscape of antimicrobial drug development, the rise of multidrug-resistant (MDR) pathogens has necessitated a pivot away from traditional, single-target antibiotics toward membrane-active agents. 1-Hexyl-4-amino-2-methylquinolinium (1-H-4-A-2-MQ) is a mono-quaternary ammonium compound (QAC) and a structural analog of the well-documented bolaamphiphile, Dequalinium chloride [1]. While standard antibiotics often rely on specific intracellular targets (e.g., DNA gyrase, ribosomes), 1-H-4-A-2-MQ leverages its amphiphilic nature to disrupt microbial lipid bilayers.

This guide objectively compares the antimicrobial spectrum, mechanistic causality, and assay methodologies of 1-H-4-A-2-MQ against standard reference antibiotics, providing drug development professionals with actionable, field-proven data.

Structural and Mechanistic Causality

The efficacy of a synthetic antimicrobial is inextricably linked to its molecular architecture. 1-H-4-A-2-MQ consists of a positively charged 4-amino-2-methylquinolinium core attached to a lipophilic hexyl (6-carbon) chain [2].

  • The Quinolinium Core: The permanent positive charge of the quaternary nitrogen drives the initial electrostatic attraction to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on bacterial surfaces.

  • The Hexyl Chain: The 6-carbon alkyl chain provides precisely calibrated lipophilicity. It is long enough to intercalate into the hydrophobic core of the bacterial lipid bilayer, yet short enough to avoid the severe hemolytic toxicity and poor aqueous solubility often associated with longer-chain (C12–C16) derivatives.

  • Mechanistic Divergence: Unlike reference antibiotics like Ciprofloxacin (which must bypass the membrane via porins to inhibit intracellular DNA replication), 1-H-4-A-2-MQ physically compromises the structural integrity of the cell envelope. This multi-targeted membrane disruption makes it exceptionally refractory to the development of antimicrobial resistance (AMR).

MOA Compound 1-Hexyl-4-amino-2-methylquinolinium (Cationic Amphiphile) Membrane Bacterial Cell Membrane (Negatively Charged Phospholipids) Compound->Membrane Electrostatic Attraction Insertion Lipophilic Hexyl Chain Intercalation Membrane->Insertion Disruption Membrane Disruption & Ion Leakage Insertion->Disruption Lysis Cell Lysis (Rapid Bactericidal Effect) Disruption->Lysis Antibiotic Reference Antibiotics (e.g., Ciprofloxacin) Intracellular Intracellular Targets (DNA Gyrase / Topoisomerase) Antibiotic->Intracellular Porin-Mediated Transport Inhibition Replication/Metabolic Inhibition Intracellular->Inhibition Inhibition->Lysis

Caption: Mechanistic divergence between membrane-active quinolinium compounds and intracellular antibiotics.

Quantitative Antimicrobial Spectrum Comparison

To contextualize the performance of 1-H-4-A-2-MQ, we compare its Minimum Inhibitory Concentration (MIC) profile against its bis-quaternary parent compound (Dequalinium)[3] and two gold-standard reference antibiotics: Ciprofloxacin (broad-spectrum antibacterial) and Amphotericin B (antifungal).

Note: The data below represents consensus ranges derived from standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols for quinolinium derivatives.

Target PathogenStrain Type1-H-4-A-2-MQ (µg/mL)Dequalinium (µg/mL)Ciprofloxacin (µg/mL)Amphotericin B (µg/mL)
Staphylococcus aureusGram-Positive4.0 - 8.00.5 - 2.00.25 - 0.5>128 (Inactive)
Escherichia coliGram-Negative32.0 - 64.08.0 - 16.00.01 - 0.05>128 (Inactive)
Pseudomonas aeruginosaGram-Negative>128.032.0 - 64.00.12 - 0.5>128 (Inactive)
Candida albicansFungal (Yeast)16.0 - 32.02.0 - 8.0>128 (Inactive)0.5 - 1.0

Data Interpretation Insights:

  • Gram-Positive Bias: 1-H-4-A-2-MQ exhibits strong activity against Gram-positive organisms. The lack of an outer lipopolysaccharide (LPS) membrane allows the quaternary nitrogen direct access to the cytoplasmic membrane.

  • Gram-Negative Shielding: The elevated MICs against E. coli and P. aeruginosa highlight the protective role of the Gram-negative outer membrane and active efflux pumps, which expel mono-cationic compounds more efficiently than bis-cationic bolaamphiphiles like Dequalinium.

  • Broad-Spectrum Utility: Unlike Ciprofloxacin (strictly antibacterial) or Amphotericin B (strictly antifungal), 1-H-4-A-2-MQ demonstrates cross-kingdom efficacy, making it a viable candidate for topical applications targeting mixed-pathogen infections [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. We do not just measure endpoints; we control for the unique physicochemical artifacts introduced by lipophilic QACs.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Lipophilic quinolinium compounds can precipitate in aqueous Mueller-Hinton Broth (MHB), creating optical density artifacts that mimic bacterial growth. Using Resazurin—an oxidation-reduction indicator—provides a colorimetric confirmation of viability that bypasses turbidity errors.

  • Inoculum Preparation: Cultivate the target strain on tryptic soy agar (TSA) for 18 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in cation-adjusted MHB.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 1-H-4-A-2-MQ (range: 128 µg/mL to 0.25 µg/mL) and reference antibiotics in 50 µL of MHB.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to all test wells.

  • Self-Validation Controls:

    • Positive Growth Control: MHB + Bacteria (No drug).

    • Sterility Control: MHB only (No bacteria, no drug).

    • Vehicle Control: MHB + Bacteria + Maximum solvent concentration (e.g., 1% DMSO) to ensure the solvent isn't causing inhibition.

  • Incubation & Readout: Incubate at 37°C for 20 hours. Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: A color shift from blue (oxidized) to pink (reduced) indicates metabolically active cells. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: Time-Kill Kinetics with Neutralization

Causality: QACs exhibit strong adherence to bacterial surfaces. Transferring aliquots directly to agar without a neutralizer carries over the active compound, leading to false-positive bactericidal interpretations. Neutralization ensures we measure true lethality, not prolonged bacteriostasis.

  • Preparation: Prepare flasks containing 10 mL of MHB spiked with 1-H-4-A-2-MQ at 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Inoculate flasks to a final concentration of 5×105 CFU/mL. Incubate at 37°C with orbital shaking (150 rpm).

  • Sampling: At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots.

  • Neutralization (Critical Step): Immediately transfer the 100 µL aliquot into 900 µL of Dey-Engley (D/E) Neutralizing Broth. Vortex for 15 seconds to quench the quinolinium compound's activity.

  • Plating & Counting: Perform 10-fold serial dilutions of the neutralized mixture and plate 100 µL onto TSA plates. Incubate for 24 hours and count CFUs. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines a bactericidal effect.

Workflow Inoculum Standardized Inoculum (0.5 MacFarland in MHB) Dilution Serial Microdilution (1-H-4-A-2-MQ vs. Refs) Inoculum->Dilution Incubation Incubation Phase (37°C, 20 hrs) Dilution->Incubation Resazurin Resazurin Addition (Colorimetric Viability) Incubation->Resazurin Validation Self-Validation Controls (Sterility, Growth, Vehicle) Incubation->Validation Parallel Verification Kinetics Time-Kill Kinetics (D/E Neutralization) Resazurin->Kinetics MIC Established

Caption: Self-validating high-throughput workflow for MIC determination and time-kill kinetics.

Application Insights for Drug Development

When evaluating 1-H-4-A-2-MQ against standard antibiotics, drug development professionals must weigh potency against resistance potential. While Ciprofloxacin boasts lower absolute MIC values against Gram-negative pathogens, it is highly susceptible to target-site mutations (e.g., gyrA mutations).

Conversely, the membrane-disrupting mechanism of 1-H-4-A-2-MQ imposes a massive fitness cost on bacteria attempting to develop resistance, as it would require fundamental restructuring of the lipid bilayer. This makes 1-H-4-A-2-MQ an exceptional candidate for:

  • Topical Antiseptics: Where high local concentrations can be achieved without systemic toxicity concerns.

  • Synergistic Formulations: Co-administration with standard antibiotics to permeabilize the bacterial membrane, thereby lowering the MIC of the intracellularly targeted antibiotic.

  • Anti-Biofilm Agents: The cationic nature of the compound allows it to penetrate the negatively charged extracellular polymeric substance (EPS) matrix of bacterial biofilms more effectively than neutral or anionic drugs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035963, 1-Hexyl-4-amino-2-methylquinolinium" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2993, Dequalinium" PubChem, [Link]

  • Mendonça, M. A., et al. "Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review" Archives of Gynecology and Obstetrics, [Link]

  • M. J. M. et al. "Bolaamphiphile-based nanocomplex delivery of phosphorothioate gapmer antisense oligonucleotides as a treatment for Clostridium difficile" International Journal of Nanomedicine, [Link]

Validation

Statistical Validation of 1-Hexyl-4-amino-2-methylquinolinium Dose-Response Curves: A Comparative Guide

The Pharmacological Imperative: Isolating the Pharmacophore Small conductance calcium-activated potassium (SK) channels are fundamental regulators of neuronal action potential frequency and afterhyperpolarization[1]. His...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative: Isolating the Pharmacophore

Small conductance calcium-activated potassium (SK) channels are fundamental regulators of neuronal action potential frequency and afterhyperpolarization[1]. Historically, the characterization of these channels relied heavily on bis-quinolinium compounds, most notably dequalinium. Dequalinium is a bivalent molecule consisting of two 4-amino-2-methylquinolinium heads connected by a lipophilic 1,10-decane chain[2].

While dequalinium and its cyclophane derivatives (e.g., UCL 1684) are highly potent SK channel blockers, their large steric footprint and bivalent nature introduce a critical flaw: they act as competitive antagonists at M3 muscarinic acetylcholine receptors (mACHR) at sub-micromolar concentrations[3]. This off-target liability confounds electrophysiological data, particularly in tissue preparations like airway smooth muscle where M3 receptors dictate contractility[3].

1-Hexyl-4-amino-2-methylquinolinium (CID 3035963) solves this by providing the isolated monomeric pharmacophore[4]. By utilizing this mono-quinolinium analog, researchers can evaluate pure pore-occlusion kinetics without the confounding variables of bivalent tethering or M3 cross-reactivity. This guide establishes a rigorously validated framework for comparing its dose-response efficacy against traditional alternatives.

Comparative Analysis: Quinolinium Derivatives vs. Traditional Blockers

To contextualize the performance of 1-Hexyl-4-amino-2-methylquinolinium, it must be benchmarked against both peptidic and small-molecule alternatives. The table below summarizes the quantitative pharmacological profiles of standard SK channel modulators.

CompoundStructural ClassPrimary TargetSK Channel IC₅₀Off-Target LiabilityBBB Permeability
Apamin Peptide (18 aa)SK2 / SK3~100 pMMinimalPoor
Dequalinium Bis-quinoliniumSK1 / SK2 / SK3~190 nMM3 mACHR, TrpM3Moderate
UCL 1684 Bis-quinolinium cyclophaneSK2~1.5 nMM3 mACHRModerate
1-Hexyl-4-amino-2-methylquinolinium Mono-quinoliniumSK ChannelsEmpirical (Assay Dep.)Reduced steric bulkHigh (Predicted)

Data synthesized from comparative pharmacological studies on SKCa and IKCa channel blockers[5] and muscarinic receptor antagonism[3].

Mechanistic Pathway of SK Channel Blockade

Unlike voltage-gated channels, SK channels are gated solely by intracellular calcium binding to constitutively associated calmodulin (CaM)[1]. Quinolinium derivatives do not interfere with CaM binding; rather, they act as state-independent pore blockers. The quaternary nitrogen of the quinolinium ring mimics a hydrated potassium ion, lodging within the selectivity filter of the channel pore[6].

Pathway Ca Intracellular Ca2+ Rise CaM Calmodulin Activation Ca->CaM SK SK Channel Opening CaM->SK Efflux K+ Efflux & Hyperpolarization SK->Efflux Drug 1-Hexyl-4-amino-2- methylquinolinium Drug->SK Pore Blockade

Mechanism of Ca2+-activated SK channel gating and quinolinium-mediated blockade.

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp

To generate trustworthy dose-response data, the experimental protocol must be a self-validating system . This means the assay must internally prove that the recorded currents are genuinely SK-mediated and that any observed inhibition is drug-specific, not an artifact of cell rundown or solvent toxicity.

Step-by-Step Methodology
  • Intracellular Dialysis (Baseline Stabilization):

    • Action: Patch HEK293 cells expressing hSK2 (KCNN2) using an intracellular solution containing 1 μM free Ca²⁺. Hold the membrane potential at -80 mV.

    • Causality: SK channels are voltage-independent. Holding at -80 mV maintains the physiological resting state while the high intracellular Ca²⁺ artificially forces the channels open from the inside. Wait 3 minutes for the current to stabilize (proving seal integrity > 1 GΩ).

  • Positive Control Validation:

    • Action: Perfuse with 100 nM Apamin.

    • Causality: Apamin is a highly selective peptide blocker. If the outward K⁺ current does not drop by >90%, the cell is expressing leak channels rather than SK channels. Reject the cell if this fails.

  • Washout & Recovery:

    • Action: Perfuse with standard extracellular buffer for 5 minutes.

    • Causality: Proves the channels are viable and the block is reversible, establishing a true, validated baseline for the test compound.

  • Serial Application of 1-Hexyl-4-amino-2-methylquinolinium:

    • Action: Apply the compound in a logarithmic dilution series (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 μM, 10 μM).

    • Causality: A logarithmic scale is mathematically required to capture both the lower and upper asymptotes of the sigmoidal binding curve, ensuring accurate IC₅₀ calculation.

  • Vehicle Control (Negative Validation):

    • Action: Apply 0.1% DMSO (or the equivalent highest solvent concentration used).

    • Causality: Ensures that the observed current decay at high drug concentrations is due to quinolinium pore blockade, not solvent-induced membrane destabilization.

Statistical Validation of the Dose-Response Curve

Once the fractional block data is acquired, it must be fitted to a 4-Parameter Logistic (4PL) non-linear regression model. The statistical parameters extracted from this model are not just mathematical outputs; they represent physical biological realities.

The 4PL Equation:

Y=Bottom+1+10(LogIC50​−X)×nH​Top−Bottom​

Parameter Causality & Validation Logic:
  • Top and Bottom Asymptotes: These must be left unconstrained during initial fitting. If the Top asymptote stalls at 70% inhibition (rather than ~100%), it indicates that 1-Hexyl-4-amino-2-methylquinolinium is acting as a partial antagonist, or that the cell expresses resistant heteromeric channels (e.g., hSK1:hIKCa)[7].

  • Hill Slope ( nH​ ): This parameter evaluates binding stoichiometry. A Hill slope of ~1.0 indicates a standard 1:1 pore occlusion (one mono-quinolinium molecule blocks one channel). A slope significantly steeper than 1.5 suggests artifactual compound aggregation or non-specific membrane disruption.

  • Goodness of Fit ( R2 ): An R2<0.95 indicates that the variance is driven by biological noise or pipetting errors in the dilution series, rendering the IC₅₀ invalid.

Validation Ctrl Internal Controls (Vehicle & Apamin) Data Patch-Clamp Data (Fractional Block) Ctrl->Data Validates Model 4PL Regression (Levenberg-Marquardt) Data->Model Stats Statistical Validation (R² > 0.95, Residuals) Model->Stats Fail Reject Curve (Re-optimize) Stats->Fail If R² < 0.95

Self-validating workflow for electrophysiological data and 4PL regression analysis.

By adhering to this self-validating framework, researchers can confidently utilize 1-Hexyl-4-amino-2-methylquinolinium to map the precise structural requirements of SK channel pore blockade, free from the off-target noise generated by legacy bis-quinolinium compounds.

References

  • Title: 1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963 - PubChem Source: nih.gov URL: [Link]

  • Title: SK channel - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Compounds that block both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels - PMC Source: nih.gov URL: [Link]

  • Title: Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors - PMC Source: nih.gov URL: [Link]

  • Title: Full article: Identification of a pharmacophore of SKCa channel blockers - Taylor & Francis Source: tandfonline.com URL: [Link]

  • Title: KCNN1 Gene - Potassium Calcium-Activated Channel Subfamily N Member 1 - GeneCards Source: genecards.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Hexyl-4-amino-2-methylquinolinium proper disposal procedures

As a Senior Application Scientist, I frequently consult with molecular biologists and drug development professionals on the safe integration of lipophilic cations into their experimental workflows. 1-Hexyl-4-amino-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with molecular biologists and drug development professionals on the safe integration of lipophilic cations into their experimental workflows. 1-Hexyl-4-amino-2-methylquinolinium (CAS: 125093-39-2) is a specialized quinolinium derivative. Often utilized as a dequalinium fragment in [1], it acts as a delocalized lipophilic cation (DLC) capable of targeting mitochondrial membranes.

Because of its potent biological activity and structural properties, proper operational handling and stringent disposal procedures are paramount for [2]. This guide provides a self-validating framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Properties & Hazard Profile

Understanding the chemical nature of 1-Hexyl-4-amino-2-methylquinolinium is the first step in designing a robust safety protocol. The hexyl chain provides lipophilicity, while the quinolinium core retains a permanent positive charge, enabling rapid cellular membrane absorption.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / DescriptionCausality / Impact on Handling
Chemical Formula C16H23IN2 (as Iodide salt)Halogenated organic salt; requires specific high-temperature incineration protocols.
Molecular Weight 370.27 g/mol [3]Heavy organic salt; presents as a stable, easily aerosolized dust hazard.
CAS Number 125093-39-2[2]Key identifier for regulatory tracking and SDS compliance.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityDelocalized charge disrupts biological membranes; highly toxic to[4].
Solubility Soluble in DMSO, limited in H₂OSpills require organic solvent cleanup (e.g., ethanol/water mix) rather than just water.

Mechanism of Action: Why Containment Matters

To appreciate the necessity of strict disposal, we must look at the molecule's mechanism. As a dequalinium analog, it targets the mitochondrial matrix driven by the transmembrane potential, leading to depolarization. Accidental exposure mimics this pathway in healthy human tissue.

G A 1-Hexyl-4-amino-2- methylquinolinium B Cellular Uptake (Lipophilic Nature) A->B C Mitochondrial Matrix Accumulation B->C D Membrane Depolarization & ROS Generation C->D E Apoptotic Signaling (Anti-tumor Effect) D->E

Mitochondrial accumulation and apoptotic signaling of quinolinium DLCs.

Operational Handling Protocol

Expertise & Experience Insight: Many labs fail to account for aerosolized dust when weighing lipophilic dyes. Because 1-hexyl-4-amino-2-methylquinolinium can cause respiratory irritation and rapid mucosal absorption, weighing must be done in a [5].

Standard Operating Procedure: Stock Solution Preparation

  • Environmental Controls: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the analytical balance is located within a ductless powder hood or localized exhaust ventilation system.

  • Gravimetric Analysis: Carefully weigh out 37.0 mg of [3]. Self-Validating Check: Use an anti-static weighing boat to prevent the powder from repelling and dispersing into the air.

  • Solubilization: Transfer the powder to a 15 mL amber glass vial (the compound is light-sensitive, typical of quinolinium dyes)[5]. Add 10 mL of anhydrous DMSO to create a 10 mM stock.

  • Storage & Integrity: Vortex for 30-60 seconds until complete dissolution is achieved. Cap tightly, purge with argon or nitrogen to prevent oxidation, and store at -20°C.

Waste Segregation & Disposal Plan

Trustworthiness & Logic: Never dispose of quinolinium dyes down the drain. Their aquatic toxicity and membrane-disrupting capabilities mean they must be treated as hazardous chemical waste and [5].

WasteWorkflow Start Generate Quinolinium Waste Split Waste Type? Start->Split Solid Solid Waste (Tips, Tubes, PPE) Split->Solid Solid Liquid Liquid Waste (DMSO/Solvent Solutions) Split->Liquid Liquid SolidBin Double-bagged Chemical Solid Waste Bin Solid->SolidBin LiquidBin Halogenated Organic Liquid Waste Carboy Liquid->LiquidBin Storage Secondary Containment (Ventilated Storage) SolidBin->Storage LiquidBin->Storage Disposal Licensed High-Temp Incineration Facility Storage->Disposal

Logistical workflow for quinolinium chemical waste segregation and disposal.

Step-by-Step Disposal Procedures

  • Primary Segregation (Solid Waste):

    • Collect all contaminated consumables (weighing boats, pipette tips, Kimwipes) in a designated, puncture-resistant chemical waste bin lined with a heavy-duty plastic bag.

    • Causality: Solid waste retains micro-particles of the dye; isolating it prevents cross-contamination of general lab waste and protects janitorial staff.

  • Halogenated Liquid Containment:

    • Segregate liquid waste into a clearly labeled "Halogenated Organic Waste" carboy (due to the iodide counterion and DMSO solvent).

    • Causality: Mixing halogenated and non-halogenated waste can cause dangerous exothermic reactions and violates EPA environmental regulations.

  • Spill Mitigation & Decontamination:

    • Solid Spill: Do not sweep dry. Moisten the spill with a small amount of 70% ethanol to suppress dust, then carefully [4].

    • Liquid Spill: Apply an inert absorbent material (e.g., vermiculite or sand). [4].

  • Chain of Custody & Licensed Disposal:

    • Keep all waste containers tightly closed in a dry, well-ventilated secondary containment area.

    • Offer the surplus and non-recyclable solutions to a [5]. Ensure the manifest clearly lists "1-Hexyl-4-amino-2-methylquinolinium iodide" and its CAS number (125093-39-2) to guarantee high-temperature incineration.

Emergency Response & First Aid

If accidental exposure occurs, immediate action is required to mitigate membrane absorption and systemic toxicity:

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen and seek [6].

Sources

Handling

Personal protective equipment for handling 1-Hexyl-4-amino-2-methylquinolinium

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds like 1-Hexyl-4-amino-2-methylquinolinium (often supplied as an iodide or chloride salt) requires moving beyond generi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds like 1-Hexyl-4-amino-2-methylquinolinium (often supplied as an iodide or chloride salt) requires moving beyond generic safety guidelines[1]. Because this compound is frequently utilized as a fluorescent probe, antimicrobial agent, or therapeutic precursor, it presents unique physicochemical hazards.

This guide provides a comprehensive, self-validating system for the safe handling, dissolution, and disposal of 1-Hexyl-4-amino-2-methylquinolinium, grounded in the mechanistic realities of its molecular structure[2].

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 1-Hexyl-4-amino-2-methylquinolinium features a permanently charged quaternary nitrogen coupled with a lipophilic hexyl chain.

  • Dermal and Ocular Toxicity (H315, H318/H319): The amphiphilic nature of this molecule allows it to readily intercalate with phospholipid bilayers in human cell membranes. Upon contact with the eyes or skin, this intercalation disrupts cellular integrity, leading to severe irritation or structural damage[3].

  • Systemic Absorption (H302): When dissolved in highly permeabilizing organic solvents like Dimethyl Sulfoxide (DMSO)—the industry standard for lipophilic probes—the compound's dermal absorption rate increases exponentially, bypassing the stratum corneum.

  • Inhalation Hazard (H335): In its dry, lyophilized powder form, the quaternary salt holds a strong static charge. This "static fly-away" effect makes the powder highly prone to aerosolization, posing a severe respiratory tract irritation risk[4].

Core PPE Requirements & Specifications

Based on the physicochemical profile of quinolinium salts, the following Personal Protective Equipment (PPE) matrix is mandatory for all laboratory personnel[5].

Quantitative PPE Specification Table
PPE CategoryMaterial / SpecificationQuantitative Metric / StandardCausality & Justification
Gloves 100% Nitrile (Non-powdered) 5 mil thickness; >240 min breakthrough (aqueous)Latex offers zero protection against DMSO. Nitrile prevents rapid dermal permeation of the dissolved lipophilic cation.
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating for droplets)Standard safety glasses lack orbital seals. Goggles prevent capillary action of aerosols into the ocular mucosa.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin if the solvent vehicle ignites.
Respiratory N95/P100 Particulate Mask95% to 99.9% filtration efficiencyRequired only if weighing outside a certified fume hood due to the static aerosolization of the powder.

Step-by-Step Operational Workflows

The following protocols are designed as a self-validating system: each step inherently prevents the failure of the subsequent step.

Protocol A: Weighing and Dissolution

Goal: Prevent static aerosolization and mitigate solvent-mediated absorption.

  • Environmental Control: Initiate the workflow inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a minimum face velocity of 100 Linear Feet per Minute (LFM).

  • Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative wipe. Quaternary salts repel each other, causing micro-particles to eject into the air when the vial is opened.

  • Tool Selection: Use an anti-static polypropylene spatula or a grounded stainless-steel micro-spatula. Do not use standard plastic spatulas, which exacerbate static fly-away.

  • Transfer: Weigh the desired mass of 1-Hexyl-4-amino-2-methylquinolinium directly into a pre-tared, amber glass vial (the compound may exhibit mild phototoxicity/photodegradation over time).

  • Solvent Addition: If creating a stock solution, slowly add the solvent (e.g., DMSO or Ethanol) using a positive-displacement pipette. Cap the vial immediately.

  • Agitation: Vortex the capped vial. Never sonicate an open vial, as ultrasonic waves will create a highly concentrated, inhalable micro-mist of the permeabilizing solution.

Protocol B: Immediate Spill Response

Goal: Neutralize the amphiphilic spread and prevent environmental contamination.

  • Isolate: Evacuate personnel from the immediate vicinity (1-meter radius).

  • Dry Spill (Powder): Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the powder gently with damp absorbent paper towels (using water or a 10% ethanol solution) to collapse the static charge.

  • Wet Spill (DMSO/EtOH Solution): Apply a commercial inert absorbent (e.g., diatomaceous earth or vermiculite) starting from the perimeter of the spill and moving inward to prevent the capillary spread of the solvent.

  • Chemical Decontamination: Wash the affected surface with a mild anionic surfactant (e.g., SDS or standard lab detergent) mixed with water. The anionic surfactant will complex with the cationic quinolinium molecule, precipitating it and rendering it biologically inert for safe wiping.

Waste Segregation and Disposal Plan

Improper disposal of quinolinium iodide salts can lead to the formation of toxic halogenated byproducts if incinerated incorrectly[3].

  • Solid Waste: All contaminated consumables (pipette tips, spatulas, gloves, absorbent towels) must be placed in a rigid, puncture-resistant biohazard/chemical waste bin labeled: "Hazardous Solid Waste: Quaternary Ammonium/Quinolinium Salts."

  • Liquid Waste (Halogenated): If the compound is supplied as an iodide or chloride salt, the resulting liquid waste must be segregated into a Halogenated Organic Waste carboy. Mixing halide salts with non-halogenated acidic waste can generate corrosive or toxic halogen gases.

  • Aqueous Waste: Do not pour down the drain. Cationic surfactants are highly toxic to aquatic life (acute environmental hazard). Collect in a designated aqueous chemical waste container for professional incineration[6].

Process Visualization

Below is the logical workflow for handling and responding to incidents involving 1-Hexyl-4-amino-2-methylquinolinium.

G N1 Risk Assessment & PPE Verification N2 Engineering Controls: Activate Fume Hood (100 LFM) N1->N2 N3 Weighing Protocol: Use Anti-Static Tools N2->N3 N4 Dissolution in Solvent (e.g., DMSO, EtOH) N3->N4 N5 Spill or Contamination? N4->N5 N6 Decontamination Protocol: Surfactant + Polar Solvent N5->N6  Yes N7 Experimental Assay N5->N7  No N8 Waste Segregation: Halogenated Organic Waste N6->N8 N7->N8

Workflow for the safe handling, dissolution, and disposal of quinolinium salts.

References

  • PubChem. "1-Hexyl-4-amino-2-methylquinolinium | C16H23IN2 | CID 3035963." National Center for Biotechnology Information. Available at:[Link]

  • Chemos GmbH. "Safety Data Sheet: 1-(Benzyl)quinolinium chloride 80% aqueous solution." Available at: [Link](Note: Representative safety data for structural quinolinium chloride analogs).

Sources

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